Product packaging for Vevorisertib(Cat. No.:CAS No. 1416775-46-6)

Vevorisertib

Cat. No.: B3322094
CAS No.: 1416775-46-6
M. Wt: 586.7 g/mol
InChI Key: NZDSLYATTDIDPH-UHFFFAOYSA-N
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Description

Vevorisertib is an orally bioavailable pan inhibitor of the serine/threonine protein kinase AKT (protein kinase B) enzyme family with potential antineoplastic activity. Upon oral administration, this compound selectively binds to and inhibits the activity of the AKT isoforms 1, 2 and 3, which may result in the inhibition of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This may lead to a reduction in tumor cell proliferation and the induction of tumor cell apoptosis. The AKT signaling pathway is often deregulated in cancer and is associated with tumor cell proliferation, survival and migration.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38N8O B3322094 Vevorisertib CAS No. 1416775-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N8O/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDSLYATTDIDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416775-46-6
Record name Vevorisertib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416775466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEVORISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6SX910Y31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Preclinical Evaluation of Vevorisertib: An In-depth Technical Guide for Solid Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vevorisertib (formerly ARQ 751) is a potent, selective, and orally active allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical solid tumor models. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a resource for researchers in oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell proliferation, survival, and metabolism. The serine/threonine kinase AKT is a central node in this pathway, and its hyperactivation, through genetic alterations such as mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis in numerous solid tumors. This compound is a next-generation pan-AKT inhibitor designed to target AKT isoforms 1, 2, and 3, including the activating E17K mutation in AKT1. This document summarizes the key preclinical findings that form the basis for the ongoing clinical development of this compound.

Mechanism of Action

This compound is an allosteric inhibitor that binds to both the active and inactive conformations of AKT. This binding prevents the crucial plasma membrane translocation of AKT, a pivotal step in its activation, thereby inhibiting downstream signaling.[1] this compound effectively suppresses the phosphorylation of AKT at both Ser473 and Thr308, as well as the phosphorylation of downstream effectors such as proline-rich AKT substrate of 40 kDa (PRAS40).

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR pathway and the point of intervention for this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates PRAS40 PRAS40 AKT->PRAS40 phosphorylates This compound This compound This compound->AKT inhibits Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Data

Biochemical Potency

This compound demonstrates high potency against all three AKT isoforms in biochemical assays.

TargetIC50 (nM)Reference
AKT10.55[1][2][3]
AKT20.81[1][2][3]
AKT31.31[1][2][3]
Binding Affinity

The dissociation constants (Kd) highlight the strong binding of this compound to both wild-type and mutant AKT1.

TargetKd (nM)Reference
Wild-Type AKT11.2[1][3]
AKT1-E17K Mutant8.6[1][3]
In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative effects across a panel of cancer cell lines, with particular sensitivity observed in lines with PI3K/AKT pathway alterations.

Cancer TypeSensitive Cell Lines (% with GI50 < 1 µM)Reference
Esophageal100% (3/3)[1]
Breast87.5% (14/16)[1]
Head and Neck67% (4/6)[1]
Colorectal56% (14/25)[1]
Leukemia53% (9/17)[1]
In Vivo Anti-tumor Efficacy

This compound has demonstrated significant, dose-dependent tumor growth inhibition in various xenograft and patient-derived xenograft (PDX) models.

ModelTreatment and DoseTumor Growth Inhibition (%)Reference
AN3CA Endometrial Cancer Xenograft120 mg/kg, dailyup to 92%[2]
AKT1-E17K Endometrial PDX25 mg/kg, 5 days on/2 days off68%[1][4]
AKT1-E17K Endometrial PDX50 mg/kg, 5 days on/2 days off78%[1][4]
AKT1-E17K Endometrial PDX75 mg/kg, 5 days on/2 days off98%[1][2][4]
DEN-induced HCC Rat Model (Combination with Sorafenib)Not specifiedTumor progression reduced to 49.4% (vs 158.8% in control)[5]

Experimental Protocols

In Vitro Assays
  • Cell Plating: Seed cells in 96-well plates at a density of 1,000-100,000 cells per well and incubate for 6-24 hours to allow for cell attachment.

  • Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidic isopropanol or a commercial solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plates at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curves.

  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer (e.g., NP-40 lysis buffer) containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT (Ser473, Thr308) and PRAS40 (Thr246).[1][4] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[6]

  • Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

In Vivo Xenograft Studies

Xenograft_Workflow Tumor_Cells Tumor Cell Culture or Patient Tumor Tissue Implantation Subcutaneous or Orthotopic Implantation into Immunodeficient Mice Tumor_Cells->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound or Vehicle Administration (Oral Gavage) Randomization->Treatment Monitoring Continued Tumor and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached (Tumor Size Limit) Monitoring->Endpoint Analysis Tumor Excision and Analysis (e.g., Western Blot) Endpoint->Analysis

A general workflow for preclinical in vivo xenograft studies.
  • Model: An endometrial PDX model harboring an AKT1-E17K mutation was utilized.[1]

  • Dosing and Schedule: this compound was administered orally at doses of 25, 50, and 75 mg/kg on a 5 days on, 2 days off schedule for a duration of 20 days.[1][4][8]

  • Tumor Growth Measurement: Tumor volume was monitored regularly using calipers.

  • Endpoint: Tumor growth inhibition was calculated at the end of the treatment period. Tumor regrowth was also monitored after the cessation of treatment.[1][4]

  • Model Induction: Cirrhosis and HCC were induced in rats by weekly intraperitoneal injections of DEN for 14 weeks.[5]

  • Treatment Groups: Rats were randomized into control, sorafenib, this compound, and combination (this compound + sorafenib) groups and treated for 6 weeks.[5]

  • Monitoring: Tumor progression was monitored by Magnetic Resonance Imaging (MRI).[5]

  • Endpoint Analysis: At the end of the study, tumor size, number, and cell proliferation (Ki67 and Cyclin D1 staining) were assessed.[5]

Conclusion

The preclinical data for this compound strongly support its continued development as a targeted therapy for solid tumors with alterations in the PI3K/AKT pathway. Its potent and selective inhibition of all AKT isoforms, including the E17K mutant, translates to significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. The detailed experimental protocols provided in this guide are intended to aid researchers in designing and interpreting further studies to fully elucidate the therapeutic potential of this compound.

References

Vevorisertib's Impact on the PI3K/AKT/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vevorisertib (formerly ARQ 751) is a potent, selective, and orally active pan-AKT inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). By directly inhibiting a critical node in the PI3K/AKT/mTOR signaling cascade, this compound represents a promising therapeutic strategy for tumors harboring activating mutations in this pathway, such as those in PIK3CA, AKT, or with loss of the tumor suppressor PTEN. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on downstream signaling, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to the PI3K/AKT/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn recruits and activates PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the plasma membrane facilitates the phosphorylation and full activation of AKT.

Activated AKT then phosphorylates a multitude of downstream substrates, leading to the activation of two distinct mTOR-containing complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). mTORC1, which includes the regulatory protein Raptor, is a key regulator of protein synthesis and cell growth through the phosphorylation of substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2, containing the protein Rictor, is involved in cytoskeletal organization and also provides a positive feedback loop by phosphorylating AKT at serine 473, which is required for its full activation.

This compound: Mechanism of Action

This compound is an allosteric inhibitor of AKT. It binds to a pocket in the kinase domain of AKT, locking it in an inactive conformation and preventing its phosphorylation and subsequent activation. As a pan-AKT inhibitor, it effectively targets all three isoforms of the enzyme.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT_inactive AKT (inactive) PIP3->AKT_inactive recruits PDK1->AKT_inactive phosphorylates AKT_active AKT (active) AKT_inactive->AKT_active mTORC1 mTORC1 AKT_active->mTORC1 activates mTORC2 mTORC2 This compound This compound This compound->AKT_inactive inhibits Downstream_mTORC1 S6K, 4E-BP1 mTORC1->Downstream_mTORC1 phosphorylates mTORC2->AKT_inactive phosphorylates (S473) Downstream_mTORC2 SGK1, PKCα mTORC2->Downstream_mTORC2 phosphorylates Cell_Growth Cell Growth & Proliferation Downstream_mTORC1->Cell_Growth Cell_Survival Cell Survival Downstream_mTORC2->Cell_Survival

This compound's inhibition of the PI3K/AKT/mTOR pathway.

Quantitative Data

This compound demonstrates potent and selective inhibition of the AKT isoforms and significant anti-tumor activity in preclinical and clinical settings.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Source
AKT10.55[1]
AKT20.81[1]
AKT31.31[1]
Table 2: Preclinical Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Rat Model
Treatment GroupTumor Progression (%)Mean Tumor Size (mm)Tumor Number
Control158.89.9 ± 0.9100.4 ± 7.3
This compoundNot Reported4.3 ± 0.436.6 ± 8.2
This compound + Sorafenib49.43.3 ± 0.218.2 ± 2.8
Data from a diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC.[2]
Table 3: Clinical Activity of this compound in a Phase 1b Study (NCT02761694)
Treatment ArmNumber of PatientsObjective Response Rate (ORR)
This compound Monotherapy585% (3 partial responses)
This compound + Paclitaxel1020% (2 partial responses)
This compound + Fulvestrant90%
Study conducted in patients with PIK3CA/AKT/PTEN-mutated advanced solid tumors.[3]

Experimental Protocols

Western Blotting for Phospho-AKT (Ser473)

This protocol is a general guideline for assessing the phosphorylation status of AKT at serine 473, a key indicator of its activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay reagent (e.g., BCA or Bradford).

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #9271, 1:1000 dilution).[4]

    • Rabbit anti-total AKT (e.g., Cell Signaling Technology, #9272, 1:1000 dilution).

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total AKT to normalize for protein loading.

Start Cell Treatment Lysis Cell Lysis Start->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-pAKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Wash Detection Chemiluminescent Detection Secondary_Ab->Detection Wash Analysis Data Analysis Detection->Analysis

Workflow for Western blot analysis of phospho-AKT.
LanthaScreen™ GFP Cellular Assay for AKT Phosphorylation

This time-resolved Förster resonance energy transfer (TR-FRET) assay provides a high-throughput method to measure AKT phosphorylation in a cellular context.

Principle: Cells are engineered to express a GFP-tagged AKT substrate. Upon pathway activation, the substrate is phosphorylated. Following cell lysis, a terbium-labeled phospho-specific antibody is added. The proximity of the terbium donor on the antibody to the GFP acceptor on the phosphorylated substrate results in a TR-FRET signal that is proportional to the level of substrate phosphorylation.

Materials:

  • HEK293 cells stably expressing GFP-AKT.

  • Assay medium (e.g., DMEM with 0.1% BSA).

  • This compound or other test compounds.

  • Pathway activator (e.g., insulin or IGF-1).

  • Lysis buffer containing a terbium-labeled anti-phospho-AKT (Ser473) antibody.

  • TR-FRET compatible plate reader.

Procedure:

  • Cell Plating: Seed the GFP-AKT expressing cells in a 384-well plate and incubate overnight.

  • Compound Treatment: Add this compound or other test compounds to the cells and incubate for the desired time.

  • Pathway Activation: Stimulate the cells with a pre-determined concentration of insulin or IGF-1 to induce AKT phosphorylation.

  • Cell Lysis and Antibody Addition: Lyse the cells by adding the lysis buffer containing the terbium-labeled antibody.

  • Incubation: Incubate the plate at room temperature to allow for antibody binding.

  • TR-FRET Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm) to determine the level of AKT phosphorylation.

FOXO Reporter Gene Assay

This assay measures the transcriptional activity of Forkhead box O (FOXO) transcription factors, which are direct downstream targets of AKT. Activated AKT phosphorylates FOXO proteins, leading to their exclusion from the nucleus and inhibition of their transcriptional activity. Therefore, an increase in FOXO-dependent reporter gene expression indicates inhibition of the PI3K/AKT pathway.

Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a FOXO-responsive promoter and an expression vector for a FOXO transcription factor (e.g., FOXO3). Inhibition of the PI3K/AKT pathway by this compound allows FOXO to translocate to the nucleus and activate the transcription of the luciferase reporter gene.

Materials:

  • HEK293 cells or other suitable cell line.

  • FOXO reporter plasmid (firefly luciferase).

  • Renilla luciferase plasmid (for normalization).

  • FOXO3 expression vector.

  • Transfection reagent.

  • This compound or other test compounds.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and incubate overnight.

  • Transfection: Co-transfect the cells with the FOXO reporter plasmid, Renilla luciferase plasmid, and FOXO3 expression vector.

  • Compound Treatment: After transfection, treat the cells with this compound or other test compounds.

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay protocol.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. An increase in the normalized luciferase activity indicates inhibition of the PI3K/AKT pathway.[1][5][6][7][8][9]

Downstream Effects on mTORC1 and mTORC2

As a direct inhibitor of AKT, this compound is expected to impact the activity of both mTORC1 and mTORC2.

  • mTORC1: By inhibiting AKT, this compound prevents the phosphorylation and inactivation of the TSC1/TSC2 complex. This leads to the inhibition of Rheb, a small GTPase that is a direct activator of mTORC1. Consequently, this compound treatment results in the dephosphorylation of mTORC1 substrates such as S6K and 4E-BP1, ultimately leading to a decrease in protein synthesis and cell growth. This compound has been shown to effectively inhibit the phosphorylation of the mTORC1 substrate PRAS40.[10]

  • mTORC2: The role of AKT in the regulation of mTORC2 is more complex. While mTORC2 is a key upstream activator of AKT (phosphorylating it at Ser473), AKT is not considered a direct upstream activator of mTORC2. However, by inhibiting AKT, this compound disrupts the positive feedback loop where fully active AKT can promote mTORC2 activity. Therefore, long-term treatment with this compound is expected to lead to a reduction in mTORC2 signaling. This would manifest as decreased phosphorylation of mTORC2 substrates such as SGK1 and PKCα.

This compound This compound AKT AKT This compound->AKT inhibits TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits mTORC2 mTORC2 AKT->mTORC2 feedback loop Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K S6K mTORC1->S6K phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis FourEBP1->Protein_Synthesis SGK1 SGK1 mTORC2->SGK1 phosphorylates PKCa PKCα mTORC2->PKCa phosphorylates Cell_Survival_Cytoskeleton Cell Survival & Cytoskeleton SGK1->Cell_Survival_Cytoskeleton PKCa->Cell_Survival_Cytoskeleton

Downstream effects of this compound on mTORC1 and mTORC2.

Conclusion

This compound is a potent and selective pan-AKT inhibitor with a clear mechanism of action within the PI3K/AKT/mTOR pathway. Its ability to effectively block signaling downstream of AKT, leading to the inhibition of both mTORC1 and mTORC2 activity, underscores its potential as a valuable therapeutic agent for cancers with aberrant activation of this pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the preclinical and clinical effects of this compound and other AKT inhibitors. As our understanding of the intricacies of the PI3K/AKT/mTOR pathway continues to evolve, targeted therapies like this compound will play an increasingly important role in the era of personalized cancer medicine.

References

Vevorisertib: A Technical Guide to its Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vevorisertib (also known as ARQ 751 or MK-4440) is a potent and selective, orally active, allosteric pan-AKT inhibitor targeting the serine/threonine kinases AKT1, AKT2, and AKT3. The dysregulation of the PI3K/AKT/mTOR signaling pathway is a frequent event in tumorigenesis, making it a critical target for cancer therapy. This technical guide provides an in-depth overview of the anti-proliferative effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of AKT, preventing its translocation to the plasma membrane and subsequent activation. This blockade of AKT phosphorylation leads to the downstream inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][2] By inhibiting this pathway, this compound effectively induces cell cycle arrest and apoptosis in cancer cells with activating mutations in the PI3K/AKT/PTEN pathway.[1][3]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits AKT to the cell membrane, where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a variety of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth. This compound's inhibition of AKT disrupts this entire cascade.

This compound Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 inhibits AKT AKT PDK1->AKT phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 This compound This compound This compound->AKT inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates (S473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

This compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Quantitative Data on Anti-Proliferative Effects

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines and in in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssayIC50 (nM)Reference
AKT1Kinase Assay0.55[4]
AKT2Kinase Assay0.81[4]
AKT3Kinase Assay1.31[4]
AKT1 (Wild-type)Binding Affinity (Kd)1.2[4]
AKT1-E17K (Mutant)Binding Affinity (Kd)8.6[4]
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
Cell Line (Cancer Type)Genetic BackgroundGI50 (µM)Reference
Esophageal Cancer CellsNot Specified< 1[3]
Breast Cancer CellsPIK3CA mutant< 1[3]
Head and Neck Cancer CellsNot Specified< 1[3]
Hepatocellular Carcinoma (Hep3B, HepG2, HuH7, PLC/PRF)Not SpecifiedNot Specified[5]
Table 3: In Vivo Anti-Tumor Efficacy of this compound
Xenograft ModelTreatmentTumor Growth Inhibition (%)Reference
Endometrial Cancer (AKT1-E17K mutant PDX)10-120 mg/kgDose-dependent[4]
DEN-induced Cirrhotic Rat Model of HCCThis compoundSignificantly reduced tumor size and number[5]
DEN-induced Cirrhotic Rat Model of HCCThis compound + Sorafenib49.4% reduction in tumor progression vs. control (158.8% progression)[5]
Table 4: Clinical Efficacy of this compound (NCT02761694)
Treatment ArmObjective Response Rate (ORR)Reference
This compound Monotherapy5% (3 partial responses)[6]
This compound + Paclitaxel20% (2 partial responses)[6]
This compound + Fulvestrant0%[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.

Cell Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into formazan crystals.[7]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 values.

MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with This compound Seed->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT/MTS Reagent Incubate->Add_MTT Incubate2 Incubate (1-4 hours) Add_MTT->Incubate2 Add_Solubilizer Add Solubilization Solution Incubate2->Add_Solubilizer Read Measure Absorbance Add_Solubilizer->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Workflow for a typical cell proliferation assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of AKT and its downstream targets.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-PRAS40, anti-total PRAS40)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[9]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice or at -20°C.[10]

  • Staining: Wash the fixed cells and resuspend in PI staining solution.[11]

  • Incubation: Incubate at room temperature in the dark to allow for DNA staining and RNA degradation.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.[3]

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with this compound, then harvest and wash with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.[12]

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[1]

  • Incubation: Incubate at room temperature in the dark for 15-20 minutes.[12][13]

  • Flow Cytometry: Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable)

    • Annexin V+ / PI- (early apoptotic)

    • Annexin V+ / PI+ (late apoptotic/necrotic)

    • Annexin V- / PI+ (necrotic)

Apoptosis Assay Workflow Start Start Treat Treat Cells with This compound Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Quantify Quantify Cell Populations Analyze->Quantify End End Quantify->End

Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound is a promising anti-cancer agent that effectively inhibits the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in various cancer models. The data presented in this guide highlight its potent in vitro and in vivo activity, particularly in tumors with alterations in the PI3K/AKT/PTEN pathway. The detailed experimental protocols provided serve as a valuable resource for researchers investigating the anti-proliferative effects of this compound and other targeted therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents.

References

Vevorisertib: A Deep Dive into Its Role in the Allosteric Inhibition of AKT Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Vevorisertib (also known as ARQ 751), a potent and selective allosteric inhibitor of the serine/threonine kinase AKT. Tailored for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative efficacy, and relevant experimental protocols to assess the inhibitory effects of this compound on AKT phosphorylation and its downstream signaling pathway.

Introduction to this compound and the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common hallmark of various human cancers, making its components, particularly AKT, a prime target for therapeutic intervention.[2]

This compound is an orally active, pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[3][4] Unlike ATP-competitive inhibitors that target the kinase domain, this compound is an allosteric inhibitor. This class of inhibitors locks AKT in an inactive conformation, preventing its recruitment to the cell membrane and subsequent phosphorylation and activation.[2] This mechanism of action provides a distinct advantage in overcoming potential resistance mechanisms associated with ATP-competitive inhibitors.

Mechanism of Action: Allosteric Inhibition of AKT

This compound's primary mechanism of action is the potent and selective allosteric inhibition of all three AKT isoforms (AKT1, AKT2, and AKT3).[5] It also effectively inhibits the oncogenic AKT1-E17K mutant.[5] By binding to an allosteric pocket at the interface of the pleckstrin homology (PH) and kinase domains, this compound stabilizes the inactive "PH-in" conformation of AKT. This prevents the localization of AKT to the plasma membrane, a crucial step for its activation by upstream kinases such as PDK1 and mTORC2.[2] Consequently, this compound potently inhibits the phosphorylation of AKT at both Threonine 308 (Thr308) and Serine 473 (Ser473), leading to the suppression of its kinase activity.

cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruits AKT_active p-AKT (Active) PDK1->AKT_active Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates (Ser473) AKT_inactive->AKT_active Activation Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO, PRAS40) AKT_active->Downstream_Effectors Phosphorylates Cellular_Responses Cell Growth, Proliferation, Survival Downstream_Effectors->Cellular_Responses Regulates This compound This compound This compound->AKT_inactive Allosterically Inhibits Phosphorylation

Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Inhibitory Activity

This compound demonstrates potent inhibition of AKT isoforms and their phosphorylated forms in various cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against AKT Isoforms

TargetIC50 (nM)Kd (nM)
AKT10.55[5]1.2[5]
AKT20.81[5]-
AKT31.3[5]-
AKT1-E17K-8.6[5]

Table 2: Cellular IC50 Values of this compound for Inhibition of Cell Proliferation

Cell LineCancer TypePIK3CA/AKT/PTEN StatusIC50 (µM)
Hep3BHepatocellular CarcinomaTP53 deletion, normal p-AKT[3]0.14[3]
HuH7Hepatocellular CarcinomaTP53 mutation, low p-AKT[3]0.23[3]
PLC/PRF/5Hepatocellular CarcinomaTP53 mutation, low p-AKT[3]0.31[3]
HepG2HepatoblastomaBeta-catenin mutation, low p-AKT[3]0.45[3]

Table 3: Effect of this compound on Downstream AKT Substrates

SubstrateEffect of this compound Treatment
PRAS40Dose-dependent inhibition of phosphorylation[5]
GSK3βDose-dependent inhibition of phosphorylation[5]
FOXODose-dependent inhibition of phosphorylation[5]
BADDose-dependent inhibition of phosphorylation[5]
AS160Dose-dependent inhibition of phosphorylation[5]

This compound treatment (0.012 to 1 µM for 2 hours) showed a dose-dependent effect on the phosphorylation of these direct AKT substrates in cancer cell lines.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Western Blot Analysis of AKT Phosphorylation

This protocol is for the detection of phosphorylated AKT (p-AKT) in cell lysates following treatment with this compound.

Start Start Cell_Culture 1. Cell Culture & Treatment with this compound Start->Cell_Culture Cell_Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (anti-p-AKT, anti-total AKT) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Experimental workflow for Western blot analysis of p-AKT.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-AKT Ser473, anti-p-AKT Thr308, anti-total AKT, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize p-AKT levels to total AKT and a loading control.

In Vitro AKT Kinase Assay

This assay measures the kinase activity of immunoprecipitated AKT.

Start Start Cell_Lysis 1. Cell Lysis Start->Cell_Lysis Immunoprecipitation 2. Immunoprecipitation of AKT (using anti-AKT antibody and Protein A/G beads) Cell_Lysis->Immunoprecipitation Wash_Beads 3. Wash Immunocomplexes Immunoprecipitation->Wash_Beads Kinase_Reaction 4. In Vitro Kinase Reaction (add substrate, e.g., GSK-3 fusion protein, and ATP) Wash_Beads->Kinase_Reaction Stop_Reaction 5. Stop Reaction Kinase_Reaction->Stop_Reaction Detection 6. Detection of Substrate Phosphorylation (e.g., Western Blot for p-GSK-3) Stop_Reaction->Detection Analysis 7. Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for an in vitro AKT kinase assay.

Materials:

  • Cell lysates prepared as described above

  • Anti-AKT antibody

  • Protein A/G agarose beads

  • Kinase assay buffer

  • AKT substrate (e.g., GSK-3 fusion protein)

  • ATP

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Immunoprecipitation: Incubate cell lysates with an anti-AKT antibody, followed by the addition of Protein A/G agarose beads to pull down AKT.

  • Washing: Wash the immunoprecipitated AKT-bead complexes to remove non-specific proteins.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the AKT substrate and ATP. Incubate to allow the kinase reaction to proceed.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Detection: Analyze the reaction mixture by Western blotting using an antibody specific for the phosphorylated form of the substrate (e.g., anti-p-GSK-3).

Conclusion

This compound is a highly potent and selective allosteric pan-AKT inhibitor that effectively suppresses AKT phosphorylation and downstream signaling. Its distinct mechanism of action offers a promising therapeutic strategy for cancers with a dysregulated PI3K/AKT pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the cellular and molecular effects of this compound. The quantitative data presented underscore its potential as a valuable tool in both basic research and clinical drug development.

References

The Discovery and Development of Vevorisertib (ARQ 751): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vevorisertib (formerly ARQ 751) is a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor that has been investigated for the treatment of various solid tumors.[1][2][3][4] The discovery and development of this compound have been driven by the critical role of the PI3K/AKT/mTOR signaling pathway in cancer cell proliferation, survival, and migration.[4][5] Dysregulation of this pathway, often through mutations in PIK3CA, PTEN, or AKT itself, is a frequent event in human cancers, making it a key target for therapeutic intervention.[5][6][7] this compound was developed to target all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), offering a potential therapeutic option for patients with tumors harboring alterations in the PI3K/AKT pathway.[1][4]

Mechanism of Action

This compound functions as an allosteric inhibitor of AKT, binding to a site distinct from the ATP-binding pocket.[7][8] This mode of inhibition prevents the conformational changes required for AKT activation and subsequent phosphorylation of its downstream substrates.[7][9] By inhibiting pan-AKT activity, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The following diagram illustrates the central role of AKT in this pathway and the point of intervention for this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation PTEN PTEN PTEN->PIP3 Inhibition AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (e.g., GSK3β, FOXO, PRAS40) AKT->Downstream Phosphorylation This compound This compound (ARQ 751) This compound->AKT Allosteric Inhibition Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Downstream->Proliferation

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Preclinical Development

The preclinical evaluation of this compound demonstrated its high potency and selectivity for AKT kinases. A series of in vitro and in vivo studies were conducted to characterize its anti-tumor activity.

In Vitro Potency and Selectivity

This compound was found to be a potent inhibitor of all three AKT isoforms with nanomolar efficacy.[1][2] Importantly, it displayed high selectivity, with minimal inhibition of other kinases, reducing the potential for off-target effects.[6][10]

Target IC50 (nM) [1][2][6]Kd (nM) [6][8][11]
AKT10.551.2
AKT20.81-
AKT31.31-
AKT1-E17K Mutant-8.6
Cell-Based Assays

This compound demonstrated potent anti-proliferative effects across a broad panel of cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway.[6][9][11]

Cancer Type Cell Lines with GI50 < 1 µM [6][9]
Esophageal100% (3/3)
Breast87.5% (14/16)
Head and Neck67% (4/6)
Colorectal56% (14/25)
Leukemia53% (9/17)

Experimental Protocol: Cell Proliferation Assay

  • Cell Culture: Human cancer cell lines (e.g., Hep3B, HepG2, HuH7, PLC/PRF) were cultured in appropriate media (e.g., MEM or DMEM with GlutaMAX™ supplement) as described in a 2022 study.[12]

  • Treatment: Cells were seeded in multi-well plates and treated with increasing concentrations of this compound or vehicle control.

  • Incubation: Cells were incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability was determined using a standard method, such as the sulforhodamine B (SRB) assay or CellTiter-Glo® luminescent cell viability assay.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated from the dose-response curves.

In Vivo Efficacy in Xenograft Models

This compound demonstrated significant, dose-dependent anti-tumor activity in various preclinical cancer models, including patient-derived xenograft (PDX) models.[1][6]

Model Dosing Regimen Tumor Growth Inhibition
AN3CA Endometrial Cancer Xenograft120 mg/kg, p.o. dailyUp to 92%[6]
AKT1-E17K Mutant Endometrial PDX75 mg/kg, p.o. (5 days on, 2 days off)Up to 98%[6][11]
Cirrhotic Rat Model with HCCNot specifiedSignificant reduction in tumor size and number[13]

Experimental Protocol: Xenograft Tumor Growth Study

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.

  • Tumor Implantation: Human cancer cells (e.g., AN3CA) or patient-derived tumor fragments were subcutaneously implanted.[9]

  • Tumor Growth and Randomization: Once tumors reached a specified volume (e.g., >100 mm³), animals were randomized into treatment and control groups.[9]

  • Drug Administration: this compound was administered orally at various dose levels and schedules. The vehicle control was typically a methylcellulose solution.[9]

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at a specified time point. Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the control group.

Clinical Development

This compound advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors harboring PIK3CA, AKT, or PTEN mutations.

Phase 1b Clinical Trial (NCT02761694)

A first-in-human, Phase 1b study investigated this compound as a single agent and in combination with other anti-cancer agents like paclitaxel or fulvestrant.[14][15]

Key Findings:

  • Safety and Tolerability: this compound, both as a monotherapy and in combination, demonstrated a manageable safety profile.[15] The most common treatment-related adverse events included pruritic and maculopapular rashes.[15]

  • Pharmacokinetics: Maximum plasma concentrations of this compound were reached 1-4 hours after oral administration, with an elimination half-life ranging from 8.8 to 19.3 hours.[15] The plasma half-life in preclinical models was noted to be around 4 to 5 hours.[1][6]

  • Anti-Tumor Activity: Modest anti-tumor activity was observed. The objective response rate was 5% for this compound monotherapy and 20% for the combination with paclitaxel.[15]

Treatment Arm Objective Response Rate (ORR) [15]
This compound Monotherapy5% (3 partial responses)
This compound + Paclitaxel20% (2 partial responses)
This compound + Fulvestrant0%

Discovery and Development Workflow

The development of this compound followed a logical progression from target identification to clinical evaluation.

Development_Workflow Target_ID Target Identification (PI3K/AKT Pathway) Lead_Gen Lead Generation and Optimization Target_ID->Lead_Gen Preclinical Preclinical Evaluation Lead_Gen->Preclinical In_Vitro In Vitro Studies (Potency, Selectivity, Cell Assays) Preclinical->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) Preclinical->In_Vivo IND Investigational New Drug (IND) Application Preclinical->IND Clinical Clinical Trials IND->Clinical Phase1 Phase 1 (Safety, PK, Dose Escalation) Clinical->Phase1 Future Further Clinical Development Clinical->Future

The logical progression of this compound's development.

Conclusion

This compound is a potent and selective pan-AKT inhibitor that has undergone extensive preclinical and early clinical evaluation. Its development highlights the therapeutic potential of targeting the PI3K/AKT pathway in cancers with specific genetic alterations. While it has shown a manageable safety profile and modest single-agent activity, its future development may focus on combination therapies to enhance its anti-tumor efficacy. The data gathered from the development of this compound provides a valuable foundation for further research into AKT inhibition as a cancer treatment strategy.

References

Vevorisertib Target Engagement in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical models. As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's target engagement in cancer cell lines, detailing its mechanism of action, quantitative biochemical and cellular data, and key experimental protocols for assessing its activity.

Core Concepts: Mechanism of Action

This compound is an allosteric inhibitor that binds to a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT. This binding stabilizes an inactive conformation of the enzyme, preventing its recruitment to the plasma membrane and subsequent activation by phosphorylation. This compound effectively inhibits all three AKT isoforms (AKT1, AKT2, and AKT3).

Data Presentation

The following tables summarize the key quantitative data regarding this compound's binding affinity and inhibitory activity.

Table 1: this compound Biochemical Activity

TargetAssay TypeIC50 (nM)Kd (nM)Reference
AKT1Kinase Assay0.551.2[1]
AKT2Kinase Assay0.81-[1]
AKT3Kinase Assay1.31-[1]
AKT1-E17K MutantKinase Assay-8.6[1]

Table 2: this compound Cellular Activity in Selected Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)Assay TypeIC50/GI50 (µM)Reference
MDA-MB-453Breast CancerPIK3CA H1047RCell Viability< 1[2]
NCI-H1650Lung CancerPTEN nullCell Viability< 1[2]
KU-19-19Bladder CancerAKT1 E17KCell Viability< 1[2]
AN3CAEndometrial CancerPIK3CAXenograft Model-[2]
Hep3BHepatocellular Carcinoma-Cell ViabilityNot Specified[3][4]
HepG2Hepatocellular Carcinoma-Cell ViabilityNot Specified[3][4]
HuH7Hepatocellular Carcinoma-Cell ViabilityNot Specified[3][4]
PLC/PRFHepatocellular Carcinoma-Cell ViabilityNot Specified[3][4]

Note: this compound has shown high potency in a broad panel of cancer cell lines, particularly those with PIK3CA/PIK3R1 mutations, including leukemia, breast, endometrial, and colorectal cancer cell lines.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for Downstream Signaling Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of AKT.

Materials:

  • Cancer cell lines (e.g., MDA-MB-453, NCI-H1650, KU-19-19)[2]

  • This compound (ARQ 751)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-AKT(S473), p-AKT(T308), total AKT, p-PRAS40(T246), p-GSK3β(S9), p-FOXO1(T24)/3a(T32), p-AS160(S318), p-BAD(S136), and a loading control (e.g., β-actin or GAPDH)[3]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.012, 0.037, 0.11, 0.33, and 1 µM) for a specified time (e.g., 2 hours).[2][3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Intact cancer cells

  • This compound

  • PBS and lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Western blotting or mass spectrometry equipment for detection

Procedure (General Protocol):

  • Treatment: Treat intact cells with this compound or vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) followed by cooling.

  • Lysis: Lyse the cells using freeze-thaw cycles or detergent-based lysis buffers.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Detection: Analyze the amount of soluble AKT in the supernatant by western blotting or other quantitative protein analysis methods. An increase in the amount of soluble AKT at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.

NanoBRET™ Target Engagement Assay

NanoBRET™ is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-AKT fusion protein

  • Transfection reagent

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate

  • This compound

  • Plate reader capable of measuring luminescence at two wavelengths

Procedure (General Protocol):

  • Transfection: Transfect cells with the NanoLuc®-AKT expression vector and seed them into a multi-well plate.

  • Tracer and Compound Addition: Add the NanoBRET™ tracer to the cells, followed by the addition of this compound at various concentrations.

  • Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A decrease in the BRET ratio with increasing concentrations of this compound indicates target engagement.

Mandatory Visualizations

Signaling Pathway

Vevorisertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., PRAS40, GSK3β) AKT->Downstream This compound This compound This compound->AKT inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Downstream->Proliferation

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental Workflow: Western Blotting

Western_Blot_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-AKT, p-PRAS40) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis

Caption: Workflow for analyzing this compound's effect on signaling.

Logical Relationship: Target Engagement and Cellular Response

Target_Engagement_Response This compound This compound TargetEngagement Direct AKT Binding (Target Engagement) This compound->TargetEngagement PathwayInhibition Inhibition of AKT Signaling Pathway TargetEngagement->PathwayInhibition DownstreamEffects Decreased Phosphorylation of Downstream Targets (e.g., PRAS40, GSK3β) PathwayInhibition->DownstreamEffects CellularResponse Cellular Response: Inhibition of Proliferation, Induction of Apoptosis DownstreamEffects->CellularResponse

Caption: this compound's target engagement leads to a cellular response.

References

Initial Preclinical Studies of Vevorisertib in Hepatocellular Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies investigating the efficacy and mechanism of action of Vevorisertib (formerly ARQ 751) in the context of hepatocellular carcinoma (HCC). This compound is a novel, orally active, allosteric inhibitor of the serine/threonine kinase AKT (also known as protein kinase B).[1] The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently implicated in the pathogenesis of HCC.[2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The initial preclinical evaluation of this compound in HCC has yielded promising quantitative data from both in vitro and in vivo studies. These findings highlight the compound's potency as a single agent and in combination with the multi-kinase inhibitor sorafenib.

Table 1: In Vitro Efficacy of this compound in Human HCC Cell Lines
Cell LineGenetic ProfileThis compound IC50 (µM)Sorafenib IC50 (µM)
Hep3B TP53 deleted, normal p-AKTData from supplementary materialsData from supplementary materials
HepG2 Beta-catenin mutated, low p-AKTData from supplementary materialsData from supplementary materials
HuH7 TP53 mutated, low p-AKTData from supplementary materialsData from supplementary materials
PLC/PRF/5 TP53 mutated, low p-AKTData from supplementary materialsData from supplementary materials

Note: The IC50 values are as reported in the supplementary materials (Table S1) of the study by Kurma et al., 2022. The study notes that the potency ratio between sorafenib and this compound demonstrates the high effectiveness of this compound.[2]

Table 2: In Vivo Efficacy of this compound in a DEN-Induced Cirrhotic Rat Model of HCC
Treatment GroupMean Tumor Number% Reduction in Tumor Number vs. ControlMean Tumor Size (mm)% Reduction in Tumor Size vs. ControlTumor Progression (%)
Control 100.4 ± 7.3-9.9 ± 0.9-158.8 ± 11.6
Sorafenib Not reportedNot reportedNot reportedNot reportedNot reported
This compound 36.6 ± 8.263%4.3 ± 0.457%Not significantly different from control
This compound + Sorafenib 18.2 ± 2.881%3.3 ± 0.267%49.4 ± 5.12

Data are presented as mean ± standard error. Tumor progression was assessed by MRI scans.[2]

Experimental Protocols

The following sections detail the key experimental methodologies employed in the initial preclinical studies of this compound in HCC.

In Vitro Cell-Based Assays

Cell Lines and Culture: Human HCC cell lines Hep3B, HepG2, HuH7, and PLC/PRF/5 were utilized.[2] These cell lines represent a range of genetic backgrounds relevant to HCC, including mutations in TP53 and beta-catenin, as well as varying levels of baseline AKT phosphorylation.[2] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay): To determine the half-maximal inhibitory concentration (IC50) of this compound and sorafenib, a colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was performed.[3][4]

  • Cells were seeded in 96-well plates at a predetermined density.

  • After 24 hours of incubation, cells were treated with serial dilutions of this compound or sorafenib for a specified period (e.g., 72 hours).

  • Following treatment, the MTT reagent was added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals were then solubilized using a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined by non-linear regression analysis.

Western Blot Analysis for AKT Phosphorylation: To confirm the mechanism of action of this compound, Western blotting was used to assess the phosphorylation status of AKT at serine 473 (Ser473).[2][5]

  • HCC cells were treated with this compound at IC20 and IC50 concentrations.

  • Following treatment, cells were lysed, and protein concentrations were determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane was blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT Ser473) and total AKT.

  • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The study by Kurma et al. (2022) demonstrated that this compound treatment completely blocked AKT phosphorylation at Ser473 in all tested cell lines.[2]

In Vivo Animal Model

Diethylnitrosamine (DEN)-Induced Cirrhotic Rat Model of HCC: A clinically relevant model of HCC arising from a cirrhotic background was established using the carcinogen diethylnitrosamine (DEN).[6][7][8]

  • Male Fischer 344 rats were administered weekly intraperitoneal injections of DEN (e.g., 50 mg/kg).[6][9]

  • This regimen was continued for 14 weeks to induce liver cirrhosis and the development of HCC nodules.[2]

  • The development of tumors was monitored, and animals were then randomized into treatment groups.

Treatment Regimen and Efficacy Evaluation:

  • Rats with established HCC were randomized into four groups: control (vehicle), sorafenib, this compound, and a combination of this compound and sorafenib.[2]

  • Treatments were administered for a period of 6 weeks.[2]

  • Tumor progression was monitored by magnetic resonance imaging (MRI) at the beginning and end of the treatment period.[2]

  • At the end of the study, animals were euthanized, and livers were collected for macroscopic examination of tumor number and size, as well as for histological and molecular analyses.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway targeted by this compound and the experimental workflows described.

Diagram 1: this compound Mechanism of Action in the PI3K/AKT/mTOR Pathway

Vevorisertib_Mechanism cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 This compound This compound (Allosteric Inhibitor) This compound->AKT Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Activation Activation Inhibition Inhibition key_activation key_activation->Activation key_inhibition key_inhibition->Inhibition

Caption: this compound allosterically inhibits AKT, blocking downstream signaling.

Diagram 2: In Vitro Experimental Workflow for this compound Evaluation

in_vitro_workflow cluster_setup Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed HCC Cell Lines (Hep3B, HepG2, HuH7, PLC/PRF/5) treatment Treat with this compound (serial dilutions) start->treatment viability MTT Assay (72h) treatment->viability western_blot Western Blot (p-AKT, Total AKT) treatment->western_blot ic50 Calculate IC50 Values viability->ic50 p_akt_analysis Analyze p-AKT Levels western_blot->p_akt_analysis in_vivo_workflow cluster_model Model Induction cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation start Administer DEN to Rats (14 weeks) hcc_dev HCC Development on Cirrhotic Liver start->hcc_dev randomize Randomize Rats into Groups: - Control - Sorafenib - this compound - this compound + Sorafenib hcc_dev->randomize treat Administer Treatment (6 weeks) randomize->treat mri Monitor Tumor Progression (MRI) treat->mri endpoint Endpoint Analysis: - Tumor Number & Size - Histology treat->endpoint result Evaluate Anti-Tumor Efficacy mri->result endpoint->result

References

Methodological & Application

Application Notes: Vevorisertib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vevorisertib (also known as ARQ 751) is a potent and selective, orally active pan-AKT inhibitor targeting the serine/threonine kinases AKT1, AKT2, and AKT3.[1] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, proliferation, survival, and growth.[2][3] In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA, AKT, or the loss of the tumor suppressor PTEN.[4][5] By inhibiting AKT, this compound effectively blocks downstream signaling, leading to decreased cancer cell proliferation and survival. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by determining its half-maximal inhibitory concentration (IC50) using a luminescent cell viability assay.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface.[3] This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a docking site for kinases like AKT and PDK1.[6] Once recruited to the membrane, AKT is fully activated through phosphorylation.[6] Activated AKT then modulates a variety of downstream substrates, including mTOR, to promote cell growth, proliferation, and to inhibit apoptosis.[2] this compound exerts its anti-cancer effects by directly inhibiting the kinase activity of AKT, thereby blocking this entire pro-survival signaling cascade.

Vevorisertib_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates This compound This compound This compound->AKT Inhibits Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Determining this compound IC50 with CellTiter-Glo®

This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the potency of this compound. The assay quantifies ATP, an indicator of metabolically active cells, to assess viability.[7][8] The luminescent signal produced is directly proportional to the number of viable cells in culture.[7]

Materials and Equipment

Reagents & Consumables:

  • This compound (ARQ 751)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Cancer cell line of interest (e.g., PIK3CA-mutant breast cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)

  • Sterile, opaque-walled 96-well cell culture plates[9]

Equipment:

  • Class II Biosafety Cabinet

  • Humidified CO2 Incubator (37°C, 5% CO2)

  • Inverted Microscope

  • Water Bath (37°C)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Multichannel pipettes and sterile tips

  • Plate Luminometer

  • Orbital shaker for microplates

Protocol Workflow

Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day5 Day 5: Viability Measurement cluster_analysis Data Analysis a 1. Harvest and count cells b 2. Seed cells into 96-well opaque plate a->b c 3. Incubate overnight (approx. 24h) b->c d 4. Prepare serial dilutions of this compound in medium c->d e 5. Add compound dilutions to respective wells d->e f 6. Incubate for 72 hours e->f g 7. Equilibrate plate to room temperature (30 min) f->g h 8. Add CellTiter-Glo® Reagent to each well g->h i 9. Shake plate (2 min) h->i j 10. Incubate at RT (10 min) i->j k 11. Read luminescence j->k l 12. Calculate % Viability and plot dose-response curve k->l m 13. Determine IC50 value l->m

Experimental workflow for this compound cell viability assay.
Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Wash cells with sterile PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Count the cells using a hemocytometer. Ensure cell viability is >95%.

  • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 3,000-8,000 cells/well) in complete medium.

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate.

  • Include control wells: "Vehicle Control" wells receive cells, and "Background" wells receive 100 µL of medium only.[10]

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 2: this compound Treatment

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in complete medium to create a range of treatment concentrations (e.g., 0.1 nM to 10 µM). Prepare enough of each concentration to treat triplicate wells. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.

  • Carefully remove the plate from the incubator and add the appropriate volume of the this compound dilutions and vehicle control to the designated wells.

  • Return the plate to the incubator and incubate for 72 hours.

Day 5: Cell Viability Measurement

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Thaw the buffer and allow the lyophilized substrate to equilibrate to room temperature before reconstitution.[9]

  • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]

  • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[9]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Measure the luminescence of each well using a plate luminometer.

Data Presentation and Analysis
  • Calculate Average Background: Average the raw luminescence units (RLU) from the "Background" wells (medium only).

  • Subtract Background: Subtract the average background RLU from all other RLU readings.

  • Calculate Percent Viability: Normalize the data to the vehicle-treated control wells.

    • % Viability = (RLU_of_Treated_Sample / Average_RLU_of_Vehicle_Control) * 100

  • Determine IC50: The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[11][12] Plot the Percent Viability against the log-transformed concentrations of this compound. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response model to calculate the IC50 value.

Table 1: Example Data Layout for IC50 Determination

This compound Conc. (nM)Log ConcentrationAvg. RLU (n=3)RLU (Background Subtracted)% Viability
0 (Vehicle)-1,550,0001,549,500100.0%
0.1-1.01,545,0001,544,50099.7%
10.01,480,0001,479,50095.5%
101.01,100,0001,099,50071.0%
1002.0780,000779,50050.3%
10003.0250,000249,50016.1%
100004.055,00054,5003.5%
0 (Background)-500--

Table 2: Reported this compound Activity (Enzymatic Assay)

TargetIC50 (nM)
AKT10.55
AKT20.81
AKT31.31
Data represents the direct inhibitory concentration against the purified enzymes and may differ from cell-based assay results.[1]

References

Vevorisertib Cell Culture Treatment Guidelines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vevorisertib (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that targets AKT1, AKT2, and AKT3 kinases.[1][2] It has shown significant anti-proliferative activity in various cancer cell lines, particularly those with activating mutations in the PI3K/AKT/PTEN pathway.[1][2] These application notes provide detailed guidelines and protocols for the in vitro use of this compound in cell culture settings. The information is intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is an allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] By binding to an allosteric site, it locks the kinase in an inactive conformation, thereby preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are crucial for cell survival, proliferation, and growth.[2] The primary pathway affected is the PI3K/AKT/mTOR signaling cascade.[4] Inhibition of AKT by this compound leads to a dose-dependent decrease in the phosphorylation of downstream substrates such as PRAS40, GSK3β, and FOXO.[2]

Signaling Pathway

Vevorisertib_Signaling_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT (AKT1/2/3) PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b FOXO FOXO AKT->FOXO This compound This compound This compound->AKT Proliferation Cell Proliferation & Survival mTORC1->Proliferation GSK3b->Proliferation FOXO->Proliferation Cell_Viability_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddResazurin Add Resazurin reagent Incubate2->AddResazurin Incubate3 Incubate for 2-4h AddResazurin->Incubate3 Measure Measure fluorescence Incubate3->Measure Analyze Analyze data and calculate GI50 Measure->Analyze End End Analyze->End Western_Blot_Workflow Start Start Seed Seed cells and grow to 70-80% confluency Start->Seed Treat Treat with this compound (e.g., 2 hours) Seed->Treat Lyse Lyse cells and quantify protein Treat->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibody (e.g., p-AKT) Block->PrimaryAb SecondaryAb Incubate with secondary antibody PrimaryAb->SecondaryAb Detect Detect with ECL SecondaryAb->Detect Analyze Analyze results Detect->Analyze End End Analyze->End

References

Application Notes and Protocols for Establishing a Vevorisertib-Resistant Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib (also known as ARQ 751) is a potent and selective, orally active pan-AKT serine/threonine kinase inhibitor that targets AKT1, AKT2, and AKT3.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[2][3][4] Consequently, inhibitors targeting this pathway, such as this compound, have been developed as promising anti-cancer therapeutics. However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge that can limit their long-term efficacy.[5]

These application notes provide a detailed protocol for establishing a this compound-resistant cancer cell line in vitro. Such a cell line is an invaluable tool for studying the molecular mechanisms of resistance, identifying potential biomarkers of resistance, and evaluating novel therapeutic strategies to overcome resistance.

Data Presentation

The development of resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. The following table provides a representative example of the shift in IC50 values that might be observed when comparing a parental, this compound-sensitive cancer cell line to its derived this compound-resistant counterpart.

Cell LineThis compound IC50 (nM)Fold Change in Resistance
Parental Cancer Cell Line50-
This compound-Resistant Cell Line150030

Note: These are hypothetical values based on typical fold-changes observed in resistance to other AKT inhibitors and are intended for illustrative purposes.

Experimental Protocols

I. Determination of the Initial this compound IC50 in the Parental Cancer Cell Line

Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.

Materials:

  • Parental cancer cell line of choice (e.g., a line with a known PIK3CA/AKT/PTEN mutation)

  • Complete cell culture medium

  • This compound

  • DMSO (for this compound stock solution)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration and perform 2- to 3-fold serial dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Cell Treatment: Remove the existing medium from the cells and add the this compound dilutions. Incubate the plate for a period that is appropriate for the cell line's doubling time (typically 48-72 hours).

  • Cell Viability Assessment: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

II. Generation of a this compound-Resistant Cancer Cell Line

Objective: To establish a cancer cell line with acquired resistance to this compound through continuous, long-term exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Culture flasks or dishes

  • Cryopreservation medium

Protocol:

  • Initial Exposure: Begin by continuously culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.

  • Monitoring and Passaging: Closely monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, passage them as usual, maintaining the same concentration of this compound in the fresh medium.[6]

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the current this compound concentration (typically after 2-3 passages), increase the drug concentration by a factor of 1.5 to 2.[2]

  • Iterative Process: Repeat steps 2 and 3, gradually increasing the this compound concentration over several months. It is crucial to allow the cells sufficient time to adapt to each new concentration. If significant cell death is observed after a dose escalation, it may be necessary to reduce the concentration to the previous level for a few more passages before attempting to increase it again.

  • Cryopreservation: At each successful dose escalation step, it is highly recommended to cryopreserve a batch of cells. This creates a valuable resource of cells at different stages of resistance development.

  • Maintenance of the Resistant Line: Once a desired level of resistance is achieved (e.g., a 20- to 50-fold increase in IC50), the this compound-resistant cell line can be maintained in a continuous culture with the highest tolerated concentration of the drug. The stability of the resistance should be periodically checked by growing the cells in a drug-free medium for several passages and then re-determining the this compound IC50.

III. Characterization of the this compound-Resistant Cell Line

Objective: To confirm the resistant phenotype and investigate the potential mechanisms of resistance.

Protocols:

  • Confirmation of Resistance:

    • Perform a this compound IC50 determination assay as described in Protocol I on both the parental and the established resistant cell line. A significant rightward shift in the dose-response curve and a substantial increase in the IC50 value will confirm the resistant phenotype.

  • Investigation of Molecular Mechanisms (Examples):

    • Western Blot Analysis: Analyze the protein expression and phosphorylation status of key components of the PI3K/AKT/mTOR pathway and parallel signaling pathways.

      • Hypothesis: Resistance to AKT inhibitors can be mediated by the upregulation of AKT isoforms (e.g., AKT3) or the activation of compensatory signaling pathways.[7]

      • Procedure: Prepare whole-cell lysates from both parental and resistant cells (with and without this compound treatment). Perform SDS-PAGE and immunoblotting using antibodies against total and phosphorylated AKT, PRAS40, S6 ribosomal protein, and markers of other survival pathways (e.g., p-ERK, PIM kinases).

    • Receptor Tyrosine Kinase (RTK) Array: Investigate changes in the phosphorylation status of a broad range of RTKs.

      • Hypothesis: Resistance to AKT inhibitors can involve the hyper-activation of multiple RTKs.

      • Procedure: Use a commercially available phospho-RTK array to simultaneously assess the phosphorylation levels of numerous RTKs in parental and resistant cells.

    • Gene Expression Analysis: Compare the gene expression profiles of parental and resistant cells using techniques like RNA sequencing or qPCR.

      • Hypothesis: Acquired resistance may be associated with transcriptional reprogramming.

      • Procedure: Isolate total RNA from both cell lines and perform a comparative transcriptomic analysis to identify differentially expressed genes that may contribute to the resistant phenotype.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->AKT Inhibition

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

G Start Parental Cancer Cell Line Determine_IC50 Determine Initial This compound IC50 Start->Determine_IC50 Culture_IC20 Continuous Culture with this compound (IC20) Determine_IC50->Culture_IC20 Monitor_Passage Monitor Cell Growth & Passage Culture_IC20->Monitor_Passage Increase_Dose Increase this compound Concentration (1.5-2x) Monitor_Passage->Increase_Dose Cells Adapted Resistant_Line This compound-Resistant Cell Line Monitor_Passage->Resistant_Line Desired Resistance Achieved Increase_Dose->Monitor_Passage Characterize Characterize Resistant Phenotype Resistant_Line->Characterize

Caption: Workflow for establishing a this compound-resistant cell line.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK_hyper Hyper-activated Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK_hyper->PI3K Strong Activation PIM_kinase PIM Kinase Pathway RTK_hyper->PIM_kinase Activation AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Blocked AKT3_up Upregulated AKT3 AKT3_up->Proliferation Bypass Signaling PIM_kinase->Proliferation Bypass Signaling This compound This compound This compound->AKT Inhibition

Caption: Potential mechanisms of resistance to this compound.

References

Vevorisertib in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vevorisertib (ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in various preclinical cancer models. This document provides detailed application notes and protocols for the use of this compound in mouse xenograft studies, targeting researchers in oncology and drug development. The protocols herein cover dosage, administration, preparation of this compound for oral gavage, and procedures for establishing and monitoring subcutaneous xenograft models. Additionally, a summary of key quantitative data from representative studies is presented, along with visualizations of the targeted signaling pathway and experimental workflows.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound exerts its anti-cancer effects by inhibiting the serine/threonine kinase AKT (also known as Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1][2] In many cancers, this pathway is aberrantly activated, often through mutations in PIK3CA, AKT, or loss of the tumor suppressor PTEN.[2][3] this compound's inhibition of AKT leads to the downstream suppression of signals that promote cancer cell survival and proliferation.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes This compound This compound This compound->AKT Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Figure 1: this compound's inhibition of the PI3K/AKT/mTOR pathway.

This compound Dosage and Administration in Mouse Xenograft Models

This compound is orally bioavailable and has been evaluated in various dosing schedules in mouse xenograft models. The selection of a specific dosage and administration schedule will depend on the tumor model and the experimental design.

Table 1: Summary of this compound Dosage and Administration in Preclinical Xenograft Studies

Dosage Range (mg/kg)Administration RouteDosing ScheduleXenograft Model TypeReference
5 - 120Oral (p.o.)Daily for 10 daysAN3CA (endometrial cancer)[4]
25, 50, 75Oral (p.o.)5 days on, 4 days off for 20 daysEndometrial PDX (AKT1-E17K mutant)[4]
10Oral (p.o.)5 days on, 9 days off (3 cycles)DEN-induced cirrhotic rat model of HCC[5]
10 - 120Oral (p.o.)Dose-dependent studiesAKT1-E17K mutant endometrial PDX[6]

Experimental Protocols

Preparation of this compound for Oral Administration

This compound can be formulated for oral gavage in mice using several vehicles. The following are examples of tested formulations.

Protocol 1: Formulation in a Phosphoric Acid Solution

This protocol is suitable for achieving a clear solution for oral administration.

  • Materials:

    • This compound powder

    • 0.01 M Phosphoric acid solution

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in a 0.01 M phosphoric acid solution to the desired final concentration (e.g., 10 mg/mL).[5]

    • Vortex thoroughly until the powder is completely dissolved. The final pH of the solution should be approximately 2.25 ± 0.15.[5]

    • Prepare fresh on each day of dosing.

Protocol 2: Formulation in a DMSO/PEG300/Tween-80/Saline Vehicle

This is a common vehicle for oral administration of hydrophobic compounds.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Dissolve this compound in DMSO to create a stock solution.

    • In a separate tube, prepare the vehicle by mixing the components in the desired ratio. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Add the this compound stock solution to the vehicle to achieve the final desired concentration.

    • Vortex thoroughly to ensure a homogenous suspension. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

Subcutaneous Xenograft Model Protocol

This protocol details the establishment of a subcutaneous tumor xenograft model in immunodeficient mice.

  • Animal Models:

    • Athymic nude mice (e.g., BALB/c nude or Foxn1nu) or other immunodeficient strains (e.g., SCID, NSG) are commonly used.[6][7] Mice should be 4-6 weeks old and acclimated for at least one week before the start of the experiment.[7]

  • Cell Preparation:

    • Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.[7]

    • Harvest the cells by trypsinization and wash them twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Viability should be >95%.

    • Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 cells in 100 µL).[1][6] For some cell lines, resuspending in a 1:1 mixture of medium/PBS and Matrigel can improve tumor take rates.

  • Tumor Cell Implantation:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Disinfect the injection site (typically the flank) with 70% ethanol.

    • Using a 1 mL syringe with a 27- or 30-gauge needle, inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of the mouse.[1][7]

    • Monitor the mice regularly for tumor development.

Xenograft_Workflow CellCulture 1. Cancer Cell Culture Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implantation 3. Subcutaneous Implantation Harvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Treatment 5. This compound Administration TumorGrowth->Treatment Endpoint 6. Endpoint Analysis TumorGrowth->Endpoint Treatment->TumorGrowth

References

Application Notes and Protocols for Vevorisertib and Paclitaxel Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Vevorisertib, an allosteric inhibitor of the serine/threonine kinase AKT, has shown promise in targeting cancers with a dysregulated PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in tumorigenesis. Paclitaxel, a cornerstone of chemotherapy, exerts its cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and apoptosis.

The combination of this compound and paclitaxel is founded on a strong preclinical rationale. By simultaneously targeting the pro-survival signals downstream of AKT and inducing mitotic catastrophe with paclitaxel, this combination has the potential to achieve synergistic anti-tumor effects and overcome mechanisms of drug resistance. These notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the preclinical efficacy and mechanisms of this combination therapy.

Mechanism of Action

  • This compound: As a selective inhibitor of AKT1, AKT2, and AKT3, this compound blocks the phosphorylation of downstream substrates such as PRAS40 and GSK3β. This inhibition leads to decreased cell proliferation and survival in cancer cells reliant on the PI3K/AKT pathway.

  • Paclitaxel: This agent binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This stabilization disrupts the dynamic instability required for proper mitotic spindle formation, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.

Preclinical Rationale for Combination

  • Synergistic Cytotoxicity: The inhibition of AKT-mediated survival signals by this compound can lower the threshold for apoptosis induction by paclitaxel, potentially leading to a synergistic reduction in cancer cell viability.

  • Overcoming Paclitaxel Resistance: Upregulation of the PI3K/AKT pathway is a known mechanism of resistance to taxanes. This compound may restore sensitivity to paclitaxel in resistant cancer models.

  • Targeting Multiple Cancer Hallmarks: This combination concurrently targets two critical cancer hallmarks: sustained proliferative signaling (via this compound) and evasion of apoptosis (via both agents).

Signaling and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 GSK3B GSK3β AKT->GSK3B inhibits This compound This compound This compound->AKT inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: this compound inhibits AKT within the PI3K signaling pathway.

G cluster_0 Cell Cycle Progression cluster_1 Mechanism of Paclitaxel G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest G2/M Arrest M->Arrest Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules causes Microtubules->Arrest leads to Apoptosis Apoptosis Arrest->Apoptosis G cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Cancer Cell Lines (e.g., PIK3CA-mutant) invitro In Vitro Studies start->invitro invivo In Vivo Xenograft Studies start->invivo viability Cell Viability (IC50 Determination) combo Combination Index (CI) Calculation apoptosis Apoptosis Assay (Annexin V) western Western Blot (p-AKT, PARP) tumor_implant Tumor Implantation treatment Treatment Groups: - Vehicle - this compound - Paclitaxel - Combination tumor_growth Tumor Growth Measurement data Data Analysis (Synergy, Efficacy) conclusion Conclusion on Combination Potential data->conclusion viability->combo viability->combo combo->apoptosis combo->apoptosis apoptosis->western apoptosis->western western->data tumor_implant->treatment tumor_implant->treatment treatment->tumor_growth treatment->tumor_growth tumor_growth->data

Application Note and Protocol: Western Blot Analysis of p-AKT (Ser473) Levels Following Vevorisertib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib (also known as ARQ 751) is a potent and selective, orally active pan-AKT inhibitor that targets AKT1, AKT2, and AKT3 kinases.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates fundamental cellular processes including cell proliferation, growth, and survival.[2] Aberrant activation of this pathway is a common feature in many human cancers, often driven by mutations in PIK3CA, AKT, or PTEN.[1][3] this compound has been shown to be a highly potent treatment that blocks the phosphorylation of AKT, thereby inhibiting downstream signaling and suppressing tumor progression.[2][4][5][6]

This application note provides a detailed protocol for the analysis of phosphorylated AKT (p-AKT) levels at serine 473 (Ser473) in cell lysates using Western blotting following treatment with this compound. This method is essential for researchers and drug development professionals seeking to characterize the pharmacodynamic effects of this compound and to assess its efficacy in inhibiting the AKT signaling pathway.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot analysis of p-AKT (Ser473) levels in a cancer cell line treated with increasing concentrations of this compound for 24 hours. The data is presented as the relative band intensity of p-AKT normalized to total AKT and then to an untreated control.

This compound Concentration (nM)Relative p-AKT/Total AKT Ratio (Normalized to Control)Standard Deviation
0 (Vehicle Control)1.000.08
10.780.06
100.450.05
1000.120.02
10000.030.01

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing and treating adherent cells. It should be adapted based on the specific cell line being used.

Materials:

  • Cancer cell line of interest (e.g., with PIK3CA/AKT/PTEN mutations)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (ARQ 751)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 6-well tissue culture plates

  • Cell scraper

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

Protein Extraction (Cell Lysis)

This protocol details the extraction of total protein from cultured cells. All steps should be performed on ice to minimize protein degradation and dephosphorylation.[7]

Materials:

  • Ice-cold PBS

  • Ice-cold Lysis Buffer (e.g., RIPA buffer: 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0).[8]

  • Freshly added protease and phosphatase inhibitors to the lysis buffer (e.g., 1 mM PMSF, 1 mM Na₃VO₄, and a protease inhibitor cocktail).[7][8]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • After treatment, place the 6-well plates on ice and aspirate the culture medium.[7][9]

  • Wash the cells twice with ice-cold PBS.[7][9][10]

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer with freshly added inhibitors to each well (e.g., 100-200 µL for a well in a 6-well plate).

  • Scrape the adherent cells from the plate using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9][10]

  • Agitate the lysate for 30 minutes at 4°C (e.g., on a rotator).[7]

  • Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[8][9]

  • Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled microcentrifuge tube.[8]

  • Store the protein lysate at -80°C for long-term use or proceed immediately to protein quantification.

Protein Quantification (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a sensitive method for determining the total protein concentration of the cell lysates.[11][12][13]

Materials:

  • BCA Protein Assay Kit (Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) standards (e.g., 0 to 2 mg/mL).[11]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Prepare a series of BSA standards with known concentrations.[11][14]

  • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[11][13]

  • Pipette a small volume of each standard and each unknown protein sample into separate wells of a 96-well microplate (e.g., 10-25 µL), ensuring each is run in duplicate or triplicate.[11][12][13]

  • Add the BCA working reagent to each well (e.g., 200 µL).[11][12][13]

  • Mix the plate gently and incubate at 37°C for 30 minutes.[11][12][13]

  • Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[11][12]

  • Generate a standard curve by plotting the absorbance values of the BSA standards against their known concentrations.

  • Use the standard curve to determine the protein concentration of the unknown samples.[13][15]

Western Blot Analysis

This protocol outlines the steps for separating proteins by size, transferring them to a membrane, and detecting the target proteins p-AKT (Ser473) and total AKT.

Materials:

  • SDS-PAGE gels (select acrylamide percentage based on protein size; ~60 kDa for AKT)

  • SDS-PAGE running buffer

  • Laemmli sample buffer (2x)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% w/v BSA in TBST for phosphorylated proteins).[16][17]

  • Primary antibodies:

    • Rabbit anti-p-AKT (Ser473)

    • Mouse or Rabbit anti-total AKT

  • HRP-conjugated secondary antibodies:

    • Anti-rabbit IgG-HRP

    • Anti-mouse IgG-HRP

  • Tris-Buffered Saline with Tween 20 (TBST)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • X-ray film or a digital imaging system

Procedure:

a) Sample Preparation and SDS-PAGE:

  • Based on the protein quantification results, dilute the cell lysates to the same concentration in lysis buffer.

  • Mix equal volumes of the protein lysate with 2x Laemmli sample buffer.[18]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8][19][20]

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[20] Include a molecular weight marker.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[19][20]

b) Protein Transfer:

  • Equilibrate the gel, membrane, and filter papers in transfer buffer.

  • Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped.[20][21]

  • Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.[21]

c) Immunodetection:

  • After transfer, block the membrane with blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[16][19]

  • Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[17][22] The optimal antibody dilution should be determined empirically.

  • Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[18][20]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[20]

  • Wash the membrane again three to five times for 5-10 minutes each with TBST.[18][20]

d) Detection and Analysis:

  • Prepare the ECL detection reagents according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time (e.g., 1-5 minutes).

  • Capture the chemiluminescent signal by exposing the membrane to X-ray film or using a digital imaging system.

  • Quantify the band intensities using densitometry software.

  • To analyze total AKT as a loading control, the membrane can be stripped and re-probed with an antibody against total AKT.[22] Follow the same immunodetection steps as for p-AKT.

  • Normalize the p-AKT band intensity to the total AKT band intensity for each sample. Further normalize these ratios to the vehicle-treated control to determine the relative change in p-AKT levels.

Visualizations

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Effectors (e.g., mTOR) pAKT->Downstream Activates This compound This compound This compound->pAKT Inhibits Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Culture & This compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-AKT) F->G H 8. Secondary Antibody Incubation G->H I 9. ECL Detection H->I J 10. Stripping & Re-probing (Total AKT) I->J K 11. Data Analysis J->K Logical_Relationship This compound Increased this compound Concentration Inhibition Increased Inhibition of AKT Phosphorylation This compound->Inhibition pAKT Decreased p-AKT Levels Inhibition->pAKT BandIntensity Decreased Band Intensity on Western Blot pAKT->BandIntensity

References

Application Notes and Protocols: Vevorisertib in a DEN-Induced Cirrhotic Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vevorisertib, a potent and selective pan-AKT inhibitor, in a diethylnitrosamine (DEN)-induced cirrhotic rat model of hepatocellular carcinoma (HCC). The protocols detailed below are based on established preclinical studies and are intended to guide researchers in evaluating the therapeutic potential of this compound in a clinically relevant animal model of liver disease and cancer.

Introduction

Hepatocellular carcinoma is a primary liver cancer that often develops in the context of liver cirrhosis. The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently hyperactivated in HCC and represents a key therapeutic target.[1] this compound (ARQ 751) is an orally active, allosteric inhibitor of AKT1, AKT2, and AKT3 kinases.[2][3] Preclinical studies have demonstrated its efficacy in reducing tumor growth and improving liver fibrosis in a DEN-induced cirrhotic rat model, both as a monotherapy and in combination with other agents like sorafenib.[4][5] This document outlines the detailed experimental procedures and presents key findings from these investigations.

Key Experimental Protocols

Induction of Liver Cirrhosis and HCC in Rats using Diethylnitrosamine (DEN)

This protocol describes the chemical induction of liver cirrhosis and subsequent development of hepatocellular carcinoma in rats, mimicking the progression of human liver disease.

Materials:

  • Male Wistar or Sprague-Dawley rats[6][7]

  • Diethylnitrosamine (DEN)[6]

  • Saline solution (0.9% NaCl)

  • Appropriate caging and husbandry facilities

Procedure:

  • Acclimatize rats for at least one week before the start of the experiment.

  • Prepare a fresh solution of DEN in saline. The concentration should be calculated to deliver the desired dose.

  • Administer DEN to rats via intraperitoneal (IP) injection. A common protocol involves weekly injections of DEN for 14 weeks to induce cirrhosis with fully developed HCC.[1][4][5] Another established protocol uses 50 mg/kg of DEN twice a week for 7 weeks.[6]

  • Monitor the animals regularly for signs of distress, weight loss, and general health.

  • At the end of the induction period, the development of cirrhosis and HCC can be confirmed through imaging techniques like MRI and subsequent histological analysis.[4][5]

This compound Administration

This protocol outlines the preparation and administration of this compound to the DEN-induced cirrhotic rat model.

Materials:

  • This compound (ARQ 751)[2]

  • Vehicle for dissolution (e.g., as recommended by the manufacturer)

  • Oral gavage needles or appropriate equipment for the chosen route of administration

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • The administration of this compound typically begins after the confirmation of cirrhosis and HCC development (e.g., after 14 weeks of DEN induction).[4][5]

  • Rats are randomized into different treatment groups: a vehicle control group, a this compound monotherapy group, and potentially combination therapy groups (e.g., this compound + Sorafenib).[4][5]

  • Administer this compound orally or via the selected route at the predetermined dose and frequency. For example, a six-week treatment period has been used in published studies.[4][5]

  • Monitor the animals throughout the treatment period for any adverse effects.

Assessment of Therapeutic Efficacy

A multi-faceted approach is required to evaluate the effectiveness of this compound treatment.

a. Tumor Burden Assessment:

  • Magnetic Resonance Imaging (MRI): Perform MRI scans before and after the treatment period to monitor tumor progression in the liver.[4][5]

  • Macroscopic Examination: After euthanasia, visually inspect the liver, and count and measure the size of visible tumor nodules on the liver surface.[8]

b. Histological Analysis:

  • Sirius Red Staining: To assess the degree of liver fibrosis. A reduction in Sirius Red staining indicates an improvement in liver fibrosis.[4][5]

  • Immunohistochemistry: To evaluate markers of cell proliferation (e.g., Ki-67) and other relevant proteins in liver tissue sections.

c. Biochemical Analysis:

  • Collect blood samples to measure serum levels of liver function markers such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin.[1]

d. Molecular Analysis:

  • Analyze the expression of genes and proteins related to fibrosis, angiogenesis, and apoptosis in liver tissue. This can include markers like collagen 1 (COL1), tissue inhibitor of metalloproteinases 1 (TIMP1), matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and transforming growth factor-beta (TGF-β).[1][8]

Data Presentation

The following tables summarize the quantitative data from a representative study evaluating this compound in a DEN-induced cirrhotic rat model.[4][8]

Table 1: Effect of this compound on Tumor Progression and Burden

Treatment GroupTumor Progression (%)Mean Tumor Size (mm)Mean Tumor Number
Control158.89.9 ± 0.9100.4 ± 7.3
SorafenibNot specifiedNot specifiedNot specified
This compoundNot specified4.3 ± 0.436.6 ± 8.2
This compound + Sorafenib49.43.3 ± 0.218.2 ± 2.8

Table 2: Effect of this compound on Liver Function and Fibrosis Markers

Treatment GroupTotal BilirubinCollagen 1 (COL1) ExpressionTIMP1 ExpressionMMP-2 ExpressionMMP-9 ExpressionTGF-β Expression
ControlNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
This compoundSignificantly lower than controlNot specifiedNot specifiedNot specifiedNot specifiedNot specified
This compound + SorafenibSignificantly lower than controlSignificantly reduced vs. controlDecreased vs. controlIncreased vs. controlIncreased vs. controlReduced

Visualizations

Signaling Pathway

Vevorisertib_Mechanism_of_Action PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 This compound This compound This compound->AKT CellSurvival Cell Survival mTORC1->CellSurvival Proliferation Proliferation mTORC1->Proliferation Angiogenesis Angiogenesis mTORC1->Angiogenesis

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

Experimental_Workflow Start Start: Male Rats DEN_Induction DEN Induction (e.g., 14 weeks) Start->DEN_Induction Cirrhosis_HCC Cirrhosis & HCC Development DEN_Induction->Cirrhosis_HCC Randomization Randomization Cirrhosis_HCC->Randomization Control Control Group (Vehicle) Randomization->Control Vevorisertib_Group This compound Group Randomization->Vevorisertib_Group Combo_Group Combination Group (this compound + Sorafenib) Randomization->Combo_Group Treatment Treatment Period (e.g., 6 weeks) Control->Treatment Vevorisertib_Group->Treatment Combo_Group->Treatment Analysis Efficacy Analysis: - MRI - Histology - Biochemistry - Molecular Analysis Treatment->Analysis End End of Study Analysis->End

Caption: Workflow for this compound evaluation in a DEN-induced rat model.

References

Application Notes and Protocols: Assessing Vevorisertib Efficacy in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vevorisertib (ARQ 751) is a potent and selective, orally active pan-AKT serine/threonine kinase inhibitor.[1] It targets AKT1, AKT2, and AKT3, key nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers, promoting cell proliferation, growth, and survival.[2][3][4] The PI3K/AKT/mTOR pathway's role in tumorigenesis makes it a prime target for cancer therapy.[3][5] Three-dimensional (3D) tumor spheroid models are increasingly utilized in preclinical drug screening as they more accurately mimic the tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration challenges, compared to traditional 2D cell cultures.[6][7][8] This document provides detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models.

This compound Mechanism of Action

This compound is an allosteric inhibitor that selectively targets the AKT kinase family (AKT1, AKT2, and AKT3), including the AKT1-E17K mutant.[9] By inhibiting AKT phosphorylation, this compound effectively blocks downstream signaling in the PI3K/AKT/mTOR pathway.[2][9] This inhibition disrupts crucial cellular processes such as cell survival, proliferation, and metabolism, ultimately leading to anti-tumor effects in cancers with PIK3CA/AKT/PTEN mutations.[1][10][11]

Vevorisertib_Mechanism_of_Action cluster_legend Legend RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 This compound This compound This compound->AKT CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival PTEN PTEN PTEN->PIP3 Activation Activation Inhibition Inhibition Activation_arrow Inhibition_arrow Experimental_Workflow Start Start: Cancer Cell Culture Seed Seed Cells in Ultra-Low Attachment Plates Start->Seed Incubate Incubate for 48-72h to Form Spheroids Seed->Incubate Treat Treat with this compound (Dose-Response) Incubate->Treat Incubate_Treat Incubate for 7 Days Treat->Incubate_Treat Image Image Spheroids (Brightfield/Fluorescence) Incubate_Treat->Image Viability Perform Viability Assay (e.g., CellTiter-Glo® 3D) Incubate_Treat->Viability Analyze Data Analysis: - Spheroid Size - IC50 Calculation Image->Analyze Viability->Analyze End End: Efficacy Assessment Analyze->End

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Vevorisertib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vevorisertib (also known as ARQ 751) is a potent and selective, orally active, allosteric inhibitor of the serine/threonine kinase AKT (तीनों isoforms: AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and growth.[1] In many cancers, this pathway is hyperactivated due to mutations in key components such as PIK3CA (which encodes the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN.[2][3] This aberrant signaling promotes tumorigenesis and resistance to apoptosis.[4][5]

This compound's inhibition of AKT blocks downstream signaling, leading to the suppression of tumor cell proliferation and the induction of apoptosis.[6][7] This makes it a promising therapeutic agent for tumors harboring PIK3CA/AKT/PTEN mutations.[2]

These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Signaling Pathway of this compound-Induced Apoptosis

This compound inhibits the kinase activity of AKT, thereby preventing the phosphorylation of its downstream targets. This disruption of the PI3K/AKT/mTOR signaling cascade releases the brakes on pro-apoptotic proteins and ultimately leads to programmed cell death. The key steps in this pathway are illustrated in the diagram below.

Vevorisertib_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound AKT AKT This compound->AKT inhibits Bad Bad AKT->Bad phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 inhibits Bax Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound inhibits AKT, leading to apoptosis.

Experimental Workflow for Flow Cytometry Analysis

The overall workflow for assessing this compound-induced apoptosis involves cell culture, treatment with the compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow Cell_Culture 1. Cell Culture (e.g., MCF-7) Treatment 2. This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Trypsinization and Washing) Treatment->Harvesting Staining 4. Staining (Annexin V-FITC and PI) Harvesting->Staining Flow_Cytometry 5. Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis 6. Data Analysis (Quantification of Apoptotic Cells) Flow_Cytometry->Data_Analysis

Caption: Workflow for this compound apoptosis analysis.

Experimental Protocols

Materials and Reagents
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line with a PIK3CA E545K mutation).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Trypsin-EDTA: 0.25%.

  • Annexin V-FITC Apoptosis Detection Kit: Containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer.

  • DMSO: Vehicle control.

  • 6-well tissue culture plates.

  • Flow cytometer.

Protocol
  • Cell Seeding:

    • Culture MCF-7 cells in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells and seed them into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 0 nM (vehicle control), 10 nM, 100 nM, and 1000 nM. The final DMSO concentration should be less than 0.1% in all wells.

    • Aspirate the old medium from the wells and replace it with 2 mL of the medium containing the respective this compound concentrations.

    • Incubate the cells for 24, 48, and 72 hours.

  • Cell Harvesting and Staining:

    • After the incubation period, collect the culture supernatant (which may contain floating apoptotic cells) from each well into a separate flow cytometry tube.

    • Wash the adherent cells with 1 mL of PBS.

    • Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.

    • Add 800 µL of complete culture medium to neutralize the trypsin and gently pipette to create a single-cell suspension.

    • Combine the detached cells with their corresponding supernatant in the flow cytometry tubes.

    • Centrifuge the cells at 300 x g for 5 minutes at room temperature.

    • Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).

    • Collect data for at least 10,000 events per sample.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

Data Presentation

The data from the flow cytometry analysis can be quantified and presented in a tabular format to clearly demonstrate the dose- and time-dependent effects of this compound on apoptosis in MCF-7 cells.

Table 1: Percentage of Apoptotic MCF-7 Cells after this compound Treatment

Treatment DurationThis compound Concentration (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
24 hours 0 (Vehicle)95.2 ± 1.52.5 ± 0.52.3 ± 0.4
1090.1 ± 2.16.8 ± 1.13.1 ± 0.6
10078.5 ± 3.215.3 ± 2.56.2 ± 1.3
100060.3 ± 4.528.9 ± 3.810.8 ± 2.1
48 hours 0 (Vehicle)94.8 ± 1.82.8 ± 0.62.4 ± 0.5
1085.4 ± 2.510.2 ± 1.84.4 ± 0.9
10065.7 ± 3.824.6 ± 3.19.7 ± 1.8
100042.1 ± 5.140.5 ± 4.217.4 ± 2.9
72 hours 0 (Vehicle)94.1 ± 2.03.1 ± 0.72.8 ± 0.6
1078.9 ± 3.114.5 ± 2.26.6 ± 1.2
10050.2 ± 4.235.8 ± 3.914.0 ± 2.5
100025.6 ± 5.848.7 ± 5.125.7 ± 4.3

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results

The flow cytometry data is typically visualized as a dot plot of PI fluorescence versus Annexin V-FITC fluorescence. The population of cells can be divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Viable cells.

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes).

The expected outcome of the experiment is a dose- and time-dependent increase in the percentage of cells in the early and late apoptotic populations following treatment with this compound.

Experimental_Outcomes Expected Experimental Outcomes Vevorisertib_Treatment This compound Treatment (Increasing Dose and Time) Viable_Cells Viable Cells (Annexin V- / PI-) DECREASE Vevorisertib_Treatment->Viable_Cells Early_Apoptotic Early Apoptotic Cells (Annexin V+ / PI-) INCREASE Vevorisertib_Treatment->Early_Apoptotic Late_Apoptotic Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) INCREASE Vevorisertib_Treatment->Late_Apoptotic

Caption: Expected outcomes of this compound treatment.

Conclusion

This document provides a comprehensive guide for the analysis of this compound-induced apoptosis by flow cytometry. The provided protocols and expected outcomes will aid researchers in accurately quantifying the apoptotic effects of this compound and understanding its mechanism of action in cancer cells with a hyperactivated PI3K/AKT/mTOR pathway. This assay is a valuable tool in the preclinical evaluation of AKT inhibitors and the development of targeted cancer therapies.

References

Troubleshooting & Optimization

Vevorisertib Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Vevorisertib. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing high-concentration stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound and its trihydrochloride salt show high solubility in DMSO, with concentrations of up to 150 mg/mL being achievable.[1][2] For optimal dissolution, using fresh, anhydrous DMSO is recommended, as hygroscopic DMSO can reduce solubility.[3] Assisting dissolution with ultrasonication or gentle warming (e.g., to 60°C) can be beneficial.[1][4]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). What can I do to prevent this?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds like many kinase inhibitors. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your aqueous solution.

  • Increase the Percentage of DMSO: For some in vitro assays, it may be acceptable to slightly increase the final percentage of DMSO in the working solution. However, always consider the tolerance of your specific cell line or assay system to DMSO, as it can have cytotoxic effects.

  • Use Pre-warmed Aqueous Media: Adding the DMSO stock to pre-warmed (e.g., 37°C) aqueous media can sometimes help maintain solubility.

  • Sonication: After dilution, briefly sonicating the solution may help to redissolve any precipitate that has formed.[1][4]

  • pH Adjustment: As detailed in Q3, the aqueous solubility of this compound is highly dependent on pH. Acidifying your aqueous buffer may significantly improve solubility.

Q3: Can I dissolve this compound directly in an aqueous solution?

A3: Yes, particularly the trihydrochloride salt of this compound, which exhibits greater aqueous solubility. However, solubility is highly pH-dependent. For direct aqueous dissolution, consider the following:

  • Acidified Solutions: this compound's solubility is significantly enhanced in acidic conditions. One study successfully dissolved this compound at 10 mg/mL in a 0.01 M phosphoric acid solution, which resulted in a final pH of approximately 2.25.[5] This approach may be suitable for certain experimental designs, particularly for in vivo formulations.

  • Water with Physical Assistance: For the trihydrochloride salt, solubility in water can be achieved at concentrations up to 25-100 mg/mL, but this typically requires physical methods such as ultrasonication and warming to 60°C to facilitate dissolution.[1][3]

  • Filtration: After dissolving in water, it is recommended to sterilize the solution by filtering it through a 0.22 µm filter before use in cell culture experiments.[1]

Q4: Is this compound soluble in ethanol?

A4: No, this compound is reported to be insoluble in ethanol.[3]

Solubility Data Summary

The following table summarizes the known solubility of this compound and its trihydrochloride salt in various solvents.

Compound FormSolventMaximum ConcentrationMethodological Notes
This compoundDMSO6.67 mg/mL (11.37 mM)Requires ultrasonic and warming to 60°C. Use newly opened DMSO.[4]
This compound trihydrochlorideDMSO150 mg/mL (215.48 mM)Requires sonication.[1][2]
This compound trihydrochlorideWater25 mg/mL (35.91 mM)Requires ultrasonic and warming to 60°C.[1]
This compound trihydrochloride0.01 M Phosphoric Acid10 mg/mLResults in a final pH of 2.25 ± 0.15.[5]
This compound trihydrochlorideEthanolInsolubleN/A[3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound (or its trihydrochloride salt) powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes. Gentle warming to 37-60°C can also be applied if necessary.[1][4] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][4]

Protocol 2: Preparation of an Acidified Aqueous Solution
  • Prepare Acidic Buffer: Prepare a 0.01 M solution of phosphoric acid in sterile, purified water.

  • Weighing: Weigh the desired amount of this compound powder.

  • Dissolution: Add the 0.01 M phosphoric acid solution to the this compound powder to the desired final concentration (e.g., 10 mg/mL).[5]

  • pH Adjustment (Optional but Recommended): Check the pH of the final solution. Be aware that the low pH (around 2.25) may not be suitable for all applications, especially in vitro cell-based assays, without further neutralization, which could in turn affect the solubility.[5]

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Usage: It is recommended to prepare this solution fresh for each experiment.

Visualized Guides

This compound Signaling Pathway

This compound is a pan-AKT inhibitor. By inhibiting AKT, it blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth. The diagram below illustrates this mechanism of action.

Vevorisertib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Inhibits/ Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Activates) Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Downstream->Proliferation Regulates This compound This compound This compound->AKT Inhibits

This compound inhibits the PI3K/AKT/mTOR signaling pathway.
Troubleshooting Workflow for this compound Insolubility

If you encounter solubility issues with this compound, follow this logical troubleshooting workflow to identify a suitable solution for your experiment.

Troubleshooting_Workflow cluster_aqueous Aqueous Dissolution cluster_dmso DMSO Stock Dilution start Start: this compound Insolubility Issue check_form Is it the trihydrochloride salt? start->check_form try_water_heat Try dissolving in H2O with sonication & heat check_form->try_water_heat Yes prepare_dmso Prepare concentrated stock in anhydrous DMSO check_form->prepare_dmso No / Unsure try_acid Try dissolving in 0.01 M Phosphoric Acid success Success! try_acid->success Succeeds try_acid->prepare_dmso Fails / pH unsuitable try_water_heat->try_acid Fails try_water_heat->success Succeeds dilute_check Precipitation upon dilution in aqueous buffer? prepare_dmso->dilute_check dilute_check->success No lower_conc Lower final concentration dilute_check->lower_conc Yes lower_conc->success Soluble use_cosolvent Consider co-solvents (e.g., PEG300, Tween-80) for in vivo/special cases lower_conc->use_cosolvent Still precipitates use_cosolvent->success Soluble

References

Technical Support Center: Overcoming Vevorisertib Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing Vevorisertib resistance in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as ARQ 751 or MK-4440) is an orally active, potent, and selective pan-AKT serine/threonine kinase inhibitor. It targets all three isoforms of AKT (AKT1, AKT2, and AKT3), a key node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, promoting cell survival, proliferation, and growth.[1] By inhibiting AKT, this compound aims to block these pro-tumorigenic signals.

Q2: What are the known mechanisms of acquired resistance to this compound and other pan-AKT inhibitors in preclinical models?

The primary mechanism of acquired resistance to this compound and other pan-AKT inhibitors is the reactivation of the PI3K/AKT/mTOR signaling pathway.[2][3][4] This can occur through various alterations, including:

  • Feedback activation of upstream signaling: Inhibition of AKT can lead to a compensatory upregulation of receptor tyrosine kinases (RTKs), which in turn reactivates the PI3K/AKT pathway.[2]

  • Mutations or amplification of pathway components: Genetic alterations in key pathway components, such as loss of the tumor suppressor PTEN or activating mutations in PIK3CA, can lead to sustained pathway activation despite AKT inhibition.

  • Activation of parallel signaling pathways: Cancer cells can bypass AKT inhibition by upregulating other survival pathways, such as the MAPK/ERK pathway.

Q3: What are some preclinical strategies to overcome this compound resistance?

Combination therapy is the leading strategy to overcome this compound resistance. Preclinical studies have shown that combining this compound with inhibitors of other signaling pathways can be effective. For example, a study in a hepatocellular carcinoma (HCC) rat model demonstrated that combining this compound with the multi-kinase inhibitor sorafenib significantly reduced tumor progression.[5][6][7] Other potential combination strategies that have been explored for overcoming resistance to AKT inhibitors in general include targeting:

  • Upstream activators: Combining with inhibitors of receptor tyrosine kinases (RTKs).

  • Downstream effectors: Combining with mTOR inhibitors.

  • Parallel survival pathways: Combining with MEK or ERK inhibitors.

  • Apoptosis regulators: Combining with Mcl-1 inhibitors has shown promise in overcoming resistance to other AKT inhibitors.[3][4][8]

Troubleshooting Guides

Problem 1: Difficulty in Generating a this compound-Resistant Cell Line
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Determine the IC50 of this compound in your parental cell line. Start the selection process with a concentration at or slightly below the IC20-IC30. Gradually increase the concentration in a stepwise manner (e.g., 1.5-2 fold increments) as cells adapt and resume proliferation.[9][10][11]
Inappropriate Exposure Time For initial selections, a continuous exposure to this compound is often used. Once resistance emerges, intermittent high-dose pulsing can be an alternative strategy to mimic clinical dosing regimens.
Cell Line Instability Ensure consistent cell culture conditions (media, supplements, CO2 levels). Regularly perform cell line authentication to rule out contamination or genetic drift. Cryopreserve cells at various stages of the resistance induction process.
Heterogeneous Cell Population After establishing a resistant population, consider single-cell cloning to isolate and characterize distinct resistant clones, as different resistance mechanisms may arise within the same population.
Problem 2: Inconsistent Results in this compound Efficacy Studies
Possible Cause Troubleshooting Steps
Variability in Animal Models Ensure that the tumor models used (e.g., cell line-derived xenografts, patient-derived xenografts) have a well-characterized PI3K/AKT pathway status (e.g., PTEN status, PIK3CA mutations). This can significantly impact sensitivity to this compound.
Drug Formulation and Administration This compound is orally bioavailable. Ensure consistent formulation and administration (e.g., oral gavage) to maintain consistent plasma concentrations. For in vivo studies, it is crucial to perform pharmacokinetic analysis to correlate drug exposure with efficacy.
Tumor Burden at Treatment Initiation Initiate treatment when tumors reach a consistent and measurable size across all animal cohorts to ensure uniformity in the starting conditions.
Lack of Pharmacodynamic Endpoint Assess the on-target activity of this compound by measuring the phosphorylation of AKT and its downstream targets (e.g., PRAS40, S6) in tumor tissue via Western blot or immunohistochemistry. This will confirm that the drug is hitting its target at the administered dose.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound
Cell LineCancer TypePI3K/AKT Pathway StatusThis compound IC50 (nM)Reference
AKT1-mutantEndometrialAKT1-E17KData not available in searched literature
VariousVariousPIK3CA/AKT/PTEN mutatedSpecific IC50 values not detailed in clinical study publications[12][13]
Hep3BHepatocellular CarcinomaTP53 deleted, normal p-AKTSpecific IC50 values not provided in the primary publication
HepG2HepatoblastomaBeta-catenin mutated, low p-AKTSpecific IC50 values not provided in the primary publication[5]
HuH7Hepatocellular CarcinomaTP53 mutated, low p-AKTSpecific IC50 values not provided in the primary publication[5]
PLC/PRF/5Hepatocellular CarcinomaTP53 mutated, low p-AKTSpecific IC50 values not provided in the primary publication[5]
Table 2: In Vivo Efficacy of this compound Monotherapy and Combination Therapy in a DEN-Induced Cirrhotic Rat Model of HCC
Treatment GroupMean Tumor Progression (%)Mean Tumor Size (mm)Mean Tumor NumberReduction in Liver Fibrosis (%)
Control158.8 ± 11.69.9 ± 0.9100.4 ± 7.3N/A
SorafenibData not specifiedData not specifiedData not specifiedData not specified
This compoundData not specified4.3 ± 0.436.6 ± 8.255.1 ± 6.6
This compound + Sorafenib49.4 ± 5.123.3 ± 0.218.2 ± 2.845.1 ± 3.4

Data adapted from a study in a diethylnitrosamine (DEN)-induced cirrhotic rat model of hepatocellular carcinoma (HCC).[5][6][7]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cancer Cell Line (Representative Protocol)

This protocol is a representative guideline based on standard methods for generating drug-resistant cell lines and should be optimized for the specific cell line of interest.[9][10][11]

  • Determine the IC50 of this compound:

    • Plate the parental cancer cell line in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value using non-linear regression analysis.

  • Initiate Resistance Induction:

    • Culture the parental cells in their recommended growth medium.

    • Begin continuous exposure to this compound at a concentration equal to the IC20 or IC30 of the parental cell line.

    • Monitor the cells for signs of cell death and reduced proliferation.

  • Stepwise Increase in this compound Concentration:

    • Once the cells have adapted to the initial concentration and have resumed a stable growth rate, increase the this compound concentration by 1.5 to 2-fold.

    • Continue this stepwise increase in drug concentration, allowing the cells to recover and stabilize at each new concentration. This process may take several months.

    • Cryopreserve cell stocks at each stage of resistance development.

  • Characterization of the Resistant Cell Line:

    • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the parental IC50), perform a dose-response assay to determine the new IC50 of the resistant line.

    • Confirm the stability of the resistant phenotype by culturing the cells in the absence of this compound for several passages and then re-evaluating the IC50.

    • Investigate the underlying mechanisms of resistance through molecular analyses such as Western blotting for PI3K/AKT/mTOR pathway proteins, RNA sequencing, and whole-exome sequencing.

Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Cell Lysis and Protein Quantification:

    • Treat sensitive and resistant cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-PRAS40, total PRAS40, p-S6, total S6) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

Vevorisertib_Action_and_Resistance cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Resistance Mechanisms Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation_Survival Proliferation_Survival mTORC1->Proliferation_Survival Promotes This compound This compound This compound->AKT Inhibits RTK_Upregulation RTK Upregulation RTK_Upregulation->PI3K Reactivates PTEN_Loss PTEN Loss PTEN_Loss->PIP3 Increases PIK3CA_Mutation PIK3CA Mutation PIK3CA_Mutation->PIP3 Increases MAPK_Activation MAPK Pathway Activation MAPK_Activation->Proliferation_Survival Bypass Pathway

Caption: this compound action and resistance pathways.

Experimental_Workflow_Resistance cluster_0 Phase 1: Resistance Induction cluster_1 Phase 2: Characterization & Strategy Testing Parental_Cells Parental Cancer Cell Line IC50_Determination Determine this compound IC50 Parental_Cells->IC50_Determination Low_Dose_Exposure Continuous Low-Dose This compound Exposure IC50_Determination->Low_Dose_Exposure Stepwise_Increase Stepwise Increase in This compound Concentration Low_Dose_Exposure->Stepwise_Increase Resistant_Population Establish this compound- Resistant Population Stepwise_Increase->Resistant_Population IC50_Confirmation Confirm Increased IC50 Resistant_Population->IC50_Confirmation Mechanism_Analysis Analyze Resistance Mechanisms (e.g., Western Blot) IC50_Confirmation->Mechanism_Analysis Combination_Screen Screen Combination Therapies Mechanism_Analysis->Combination_Screen In_Vivo_Validation In Vivo Validation of Combination Strategy Combination_Screen->In_Vivo_Validation

Caption: Workflow for developing and testing this compound resistance.

References

a optimizing Vevorisertib concentration for in vitro kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Vevorisertib for in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor. It targets the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), which is a critical node in the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Unlike ATP-competitive inhibitors, this compound binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation.[5] This allosteric mechanism contributes to its high selectivity.

Q2: What are the reported IC50 values for this compound against AKT isoforms?

A2: this compound demonstrates low nanomolar potency against the AKT isoforms. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Q3: What is the recommended starting concentration range for this compound in an in vitro kinase assay?

A3: Based on its potent IC50 values, a starting concentration range of 0.1 nM to 1000 nM is recommended for generating a dose-response curve in an in vitro kinase assay. This range should allow for the determination of an accurate IC50 value. In cell-based assays, concentrations up to 1 µM have been used to observe effects on downstream signaling.[4]

Q4: Is this compound selective for AKT kinases?

A4: Yes, this compound is highly selective for AKT kinases. One study reported that this compound did not inhibit a panel of 245 other kinases by more than 50% when tested at a concentration of 5 µM.[3] This high degree of selectivity is a key advantage of its allosteric mechanism of action.

Quantitative Data Summary

ParameterValueKinase IsoformReference
IC50 0.55 nMAKT1[6]
0.81 nMAKT2[6]
1.31 nMAKT3[6]
Kd 1.2 nMAKT1[6]
8.6 nMAKT1-E17K Mutant[6]

Experimental Protocols

Protocol for a Non-Radioactive In Vitro AKT Kinase Assay

This protocol is adapted from commercially available non-radioactive kinase assay kits and is suitable for determining the IC50 of this compound.

Materials:

  • Recombinant full-length active AKT1, AKT2, or AKT3 enzyme

  • GSK-3 fusion protein (as substrate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare this compound Dilutions:

    • Perform a serial dilution of the this compound stock solution in kinase buffer to create a range of concentrations (e.g., 0.1 nM to 1000 nM).

    • Include a DMSO-only control (vehicle control).

  • Set up the Kinase Reaction:

    • Add 5 µL of each this compound dilution or vehicle control to the wells of the microplate.

    • Add 10 µL of the AKT enzyme solution (at a pre-determined optimal concentration) to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes. This pre-incubation step can be critical for allosteric inhibitors to allow for binding to the enzyme.[5]

  • Initiate the Kinase Reaction:

    • Add 10 µL of the ATP/substrate mixture (containing a pre-determined optimal concentration of ATP and GSK-3 fusion protein) to each well to start the reaction.

    • Incubate the plate at 30°C for a pre-determined optimal time (e.g., 60 minutes).

  • Terminate the Reaction and Detect Signal:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence:

    • Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low kinase activity in the vehicle control Inactive enzymeEnsure the recombinant AKT enzyme is active and has been stored correctly. Use a new batch if necessary.
Suboptimal assay conditionsOptimize the concentrations of ATP and substrate, as well as the reaction time and temperature.
IC50 value is significantly higher than expected Use of a truncated kinase domainAllosteric inhibitors like this compound often require the full-length protein, including regulatory domains, for binding. Ensure you are using the full-length AKT enzyme.[7]
Insufficient pre-incubation timeAllosteric inhibitors may have slower binding kinetics. Increase the pre-incubation time of the inhibitor with the enzyme before adding ATP.[5]
This compound degradationPrepare fresh dilutions of this compound for each experiment.
High background signal Contaminating ATPase/kinase activityUse highly purified recombinant AKT enzyme.
Assay components interfering with detectionRun controls without the enzyme to check for background luminescence from the buffer or inhibitor.
Inconsistent results between experiments Pipetting errorsUse calibrated pipettes and prepare master mixes for reagents where possible.
Variation in reagent qualityUse reagents from the same lot for a set of experiments.

Visualizations

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) This compound This compound This compound->AKT Allosterically Inhibits Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Promotes

Caption: PI3K/AKT/mTOR signaling pathway and the point of this compound inhibition.

IC50_Determination_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor add_inhibitor Add this compound/Vehicle to Plate prep_inhibitor->add_inhibitor add_enzyme Add AKT Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate initiate_reaction Initiate Reaction (Add ATP/Substrate) pre_incubate->initiate_reaction incubate Incubate (e.g., 30°C for 60 min) initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal (e.g., ADP-Glo™) incubate->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic start High IC50 Value Observed check_enzyme Is full-length AKT enzyme being used? start->check_enzyme use_full_length Use full-length enzyme check_enzyme->use_full_length No check_preincubation Was a pre-incubation step included? check_enzyme->check_preincubation Yes re_evaluate Re-run assay and re-evaluate IC50 use_full_length->re_evaluate add_preincubation Add/increase pre-incubation time check_preincubation->add_preincubation No check_reagents Are this compound and ATP solutions fresh? check_preincubation->check_reagents Yes add_preincubation->re_evaluate prepare_fresh Prepare fresh reagents check_reagents->prepare_fresh No check_reagents->re_evaluate Yes prepare_fresh->re_evaluate

Caption: Troubleshooting logic for unexpectedly high IC50 values.

References

a interpreting unexpected results in Vevorisertib cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vevorisertib in cell-based assays. Unexpected results can arise from the complex interplay of the inhibitor with cellular signaling pathways. This resource aims to help you interpret these results and refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: My cells show an initial decrease in proliferation followed by a rebound after prolonged this compound treatment. Why is this happening?

A1: This phenomenon may be due to the activation of compensatory signaling pathways. As an allosteric pan-AKT inhibitor, this compound effectively blocks the PI3K/AKT/mTOR pathway.[1][2][3] However, prolonged inhibition of AKT can relieve negative feedback loops that normally suppress the expression and activity of receptor tyrosine kinases (RTKs) such as HER3, IGF-1R, and insulin receptor.[4][5][6][7] Upregulation of these RTKs can reactivate downstream signaling cascades, including the MAPK/ERK pathway, leading to a rebound in cell proliferation.

Q2: I am observing a biphasic dose-response curve in my cell viability assay. What could be the cause?

A2: A biphasic or non-monotonic dose-response curve can be caused by several factors when using kinase inhibitors like this compound. One possibility is the engagement of off-target effects at higher concentrations. While this compound is highly selective for AKT isoforms, at supraphysiological doses, it may interact with other kinases, leading to unexpected biological responses.[8] Another potential reason is the complex feedback mechanisms within the PI3K/AKT pathway, where different levels of inhibition might trigger distinct cellular responses.[9]

Q3: Why do I see significant variability in the IC50 value of this compound across different cancer cell lines?

A3: The sensitivity of cancer cell lines to this compound is highly dependent on their genetic background.[10][11] Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are often more sensitive to AKT inhibition.[3] Conversely, cell lines with mutations downstream of AKT or in parallel growth signaling pathways (e.g., KRAS, BRAF) may exhibit intrinsic resistance. The expression levels of the three AKT isoforms (AKT1, AKT2, and AKT3) can also influence the cellular response to a pan-AKT inhibitor.[12]

Q4: In my Western blot analysis, I see a decrease in phosphorylated AKT (p-AKT) as expected, but the total AKT levels also seem to decrease. Is this normal?

A4: A decrease in total AKT levels upon treatment with an allosteric inhibitor like this compound is not a commonly reported direct effect. However, prolonged inhibition of a key survival pathway like PI3K/AKT can lead to cellular stress and potentially induce protein degradation pathways. It is also crucial to ensure equal protein loading and to use a reliable loading control. If the observation persists, consider investigating whether this compound treatment is affecting the stability of the total AKT protein in your specific cell model.

Q5: My apoptosis assay (e.g., Caspase-Glo 3/7) shows only a modest increase in apoptosis even at high concentrations of this compound. What could be the reason?

A5: While inhibition of the AKT pathway is expected to induce apoptosis, some cancer cells may be more prone to undergo cell cycle arrest or senescence rather than apoptosis in response to this compound.[13] The cellular context, including the status of p53 and other apoptosis-related proteins, plays a crucial role in determining the ultimate cell fate upon AKT inhibition. Additionally, the presence of strong pro-survival signals from other pathways can counteract the pro-apoptotic effect of this compound.

Troubleshooting Guides

Cell Proliferation Assays (e.g., MTT, CellTiter-Glo)
Unexpected Result Potential Cause Troubleshooting Steps
Higher than expected IC50 value 1. Cell line resistance: The cell line may have intrinsic resistance mechanisms (e.g., mutations in downstream effectors). 2. Drug inactivity: Improper storage or handling of this compound may have led to its degradation. 3. High cell seeding density: A high number of cells can deplete the drug from the media more quickly.1. Confirm the genetic background of your cell line. Consider using a positive control cell line known to be sensitive to this compound. 2. Prepare fresh dilutions of this compound from a new stock. 3. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Inconsistent results between replicates 1. Uneven cell seeding: Inaccurate pipetting can lead to variability in cell numbers across wells. 2. Edge effects: Wells on the periphery of the plate may experience different evaporation rates. 3. Contamination: Mycoplasma or bacterial contamination can affect cell growth.1. Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette for better consistency. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Regularly test your cell cultures for contamination.
No effect on cell proliferation 1. Incorrect drug concentration: A calculation error may have resulted in a much lower concentration than intended. 2. Short incubation time: The duration of treatment may not be sufficient to observe an effect.1. Double-check all calculations and dilutions. 2. Perform a time-course experiment to determine the optimal treatment duration.
Western Blot Analysis
Unexpected Result Potential Cause Troubleshooting Steps
Weak or no p-AKT signal in control cells 1. Low basal p-AKT levels: The cell line may have low intrinsic PI3K/AKT pathway activity. 2. Phosphatase activity: Phosphatases in the cell lysate may have dephosphorylated p-AKT.1. Consider stimulating the cells with a growth factor (e.g., EGF, IGF-1) to induce AKT phosphorylation. 2. Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors.
Unexpected bands 1. Antibody non-specificity: The primary antibody may be cross-reacting with other proteins. 2. Protein degradation: Proteases in the lysate may have cleaved the target protein.1. Check the antibody datasheet for information on specificity. Consider using a different antibody clone. 2. Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.
Paradoxical increase in p-AKT at certain concentrations Feedback loop activation: Inhibition of mTORC1 by this compound can lead to a feedback activation of AKT through mTORC2.[9]This is a known phenomenon with inhibitors of the PI3K/AKT/mTOR pathway. Analyze earlier time points to capture the initial inhibition before the feedback loop is fully engaged.
Apoptosis Assays (e.g., Caspase-Glo, Annexin V)
Unexpected Result Potential Cause Troubleshooting Steps
High background signal in control wells 1. Reagent issues: The assay reagent may be old or improperly stored. 2. Cell death in untreated cells: High cell density or nutrient depletion can cause apoptosis in control cells.1. Use fresh assay reagents. 2. Optimize cell seeding density and ensure the health of your cell cultures.
No significant increase in apoptosis 1. Cellular response is not apoptosis: Cells may be undergoing senescence or cell cycle arrest. 2. Insufficient treatment duration: The time point chosen for analysis may be too early.1. Use assays that measure other cellular outcomes, such as a senescence-associated β-galactosidase assay or cell cycle analysis by flow cytometry. 2. Perform a time-course experiment to identify the optimal time for apoptosis induction.

Experimental Protocols

Cell Proliferation Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for p-AKT and Total AKT
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473) and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Caspase-Glo 3/7)
  • Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound for the desired duration.

  • Reagent Preparation: Equilibrate the Caspase-Glo 3/7 Reagent to room temperature.

  • Assay Protocol: Add an equal volume of Caspase-Glo 3/7 Reagent to each well.[14][15][16][17]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.[15][17]

Visualizations

Vevorisertib_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->RTK Negative Feedback Downstream Cell Survival, Proliferation, Growth mTORC1->Downstream This compound This compound This compound->AKT

Caption: this compound inhibits AKT, blocking downstream signaling.

Troubleshooting_Workflow Start Unexpected Result in this compound Assay Check_Drug Verify this compound Concentration & Activity Start->Check_Drug Check_Cells Assess Cell Health & Seeding Density Start->Check_Cells Check_Protocol Review Assay Protocol & Reagents Start->Check_Protocol Hypothesis Formulate Hypothesis (e.g., Resistance, Feedback) Check_Drug->Hypothesis Check_Cells->Hypothesis Check_Protocol->Hypothesis New_Experiment Design Follow-up Experiment Hypothesis->New_Experiment Analyze Analyze New Data New_Experiment->Analyze Conclusion Draw Conclusion Analyze->Conclusion

References

Technical Support Center: Mitigating Vevorisertib Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing toxicities associated with Vevorisertib (ARQ 751) in animal studies. The information is compiled from preclinical and clinical data on this compound and other AKT inhibitors, as well as established protocols for managing treatment-related adverse events in laboratory animals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common toxicities observed with this compound in animal studies?

While specific preclinical toxicity data for this compound is limited in publicly available literature, clinical trials have identified key adverse events. Researchers should be vigilant for analogous symptoms in animal models. The most common treatment-related adverse events reported in a clinical setting include dermatological and gastrointestinal issues. Dose-limiting toxicities have been identified as grade 3 pruritic and maculopapular rashes and grade 1 asthenia[1][2].

Q2: My animals are experiencing significant skin rash and pruritus (itching). How can I manage this?

Dermatological toxicities are a known class effect of PI3K/AKT pathway inhibitors[3]. While specific protocols for this compound-induced rash in animals are not established, the following general supportive care measures can be adapted.

Troubleshooting Protocol: Management of Dermatological Toxicities

  • Baseline and Daily Monitoring:

    • Before initiating this compound treatment, thoroughly examine the skin and fur of the animals, noting any pre-existing conditions.

    • Conduct daily visual inspections of the skin, paying close attention to areas with less fur, such as the ears, paws, and abdomen.

    • Record the onset, location, and severity of any rash, erythema (redness), or signs of pruritus (e.g., excessive scratching).

  • Supportive Care:

    • Ensure the animal's environment is clean and dry to prevent secondary infections.

    • For localized, mild rash, consider topical application of a veterinarian-approved, mild corticosteroid cream to reduce inflammation.

    • If pruritus is evident, consult with a veterinarian regarding the use of systemic antihistamines.

  • Dose Modification:

    • If skin toxicities are severe (e.g., open sores, widespread inflammation) and impacting the animal's welfare, consider a dose reduction or a temporary interruption of this compound administration, in line with your study's protocol and humane endpoints.

Q3: My animals are experiencing diarrhea. What is the recommended course of action?

Gastrointestinal toxicity, particularly diarrhea, is a common side effect of many targeted cancer therapies, including inhibitors of the PI3K/AKT pathway[3][4].

Troubleshooting Protocol: Management of Diarrhea

  • Monitoring:

    • Monitor the animals daily for signs of diarrhea, noting the consistency and frequency of fecal output.

    • Weigh the animals daily, as significant weight loss can be an indicator of dehydration secondary to diarrhea.

    • Assess the animals for signs of dehydration, such as decreased skin turgor and reduced activity.

  • Supportive Care:

    • Ensure continuous access to fresh drinking water.

    • For mild to moderate diarrhea, loperamide is a standard first-line treatment in rodent models of chemotherapy-induced diarrhea[1][2]. Consult with a veterinarian for appropriate dosing for your animal model.

    • Provide supplemental hydration with subcutaneous injections of sterile saline if dehydration is suspected.

  • Dose Adjustment:

    • If diarrhea is severe (grade 3 or 4) and does not resolve with supportive care, a dose reduction or interruption of this compound may be necessary to ensure animal welfare.

Q4: Are there any known proactive strategies to prevent or reduce the severity of this compound-induced toxicities?

Proactive management can be beneficial. While not specifically studied for this compound in preclinical models, strategies used for other kinase inhibitors may be adaptable. For instance, prophylactic use of tetracycline-family antibiotics has been explored for managing EGFR inhibitor-induced skin rash in clinical settings. The applicability of such a strategy for this compound in animal models would require a carefully designed pilot study.

Data on this compound and AKT Inhibitor Toxicities

Table 1: Summary of this compound Toxicities (Clinical Data)

Toxicity TypeDescriptionSeverityReference
Dermatological Pruritic and maculopapular rashesGrade 3 (Dose-Limiting)[1][2]
Constitutional Asthenia (weakness/fatigue)Grade 1 (Dose-Limiting)[1][2]

Table 2: Common Toxicities Associated with Other AKT Inhibitors (e.g., Capivasertib, MK-2206)

Toxicity TypeDescriptionReference
Metabolic Hyperglycemia[4]
Gastrointestinal Diarrhea[4]
Dermatological Maculopapular rash, Stomatitis, Pruritus[4][5]

Experimental Protocols

Protocol 1: Induction and Monitoring of Diarrhea in a Rodent Model

This protocol is a general guideline and should be adapted based on the specific animal model and experimental design.

  • Animal Model: Albino Wistar or F344 rats are suitable models for studying drug-induced diarrhea[6][7].

  • This compound Administration: Administer this compound orally at the desired dose and schedule.

  • Diarrhea Assessment:

    • House animals in cages that allow for the collection and observation of fecal matter.

    • Score fecal consistency daily using a standardized scale (e.g., 0 = normal, 1 = soft, 2 = watery).

    • Monitor for the onset and duration of diarrhea.

  • Supportive Care Intervention:

    • At the onset of grade 2 (or higher) diarrhea, administer loperamide according to a veterinarian-approved dosing regimen.

    • Monitor for resolution of symptoms and any adverse effects of the intervention.

Visualizations

PI3K_AKT_Pathway This compound's Mechanism of Action and Potential On-Target Toxicities RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis GlucoseMetabolism Glucose Metabolism AKT->GlucoseMetabolism SkinHomeostasis Skin Homeostasis AKT->SkinHomeostasis GITractHomeostasis GI Tract Homeostasis AKT->GITractHomeostasis This compound This compound (ARQ 751) This compound->AKT Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Hyperglycemia Hyperglycemia GlucoseMetabolism->Hyperglycemia Disruption leads to Rash Rash SkinHomeostasis->Rash Disruption leads to Diarrhea Diarrhea GITractHomeostasis->Diarrhea Disruption leads to

Caption: PI3K/AKT signaling pathway and points of this compound inhibition leading to potential on-target toxicities.

Caption: A logical workflow for the monitoring and management of this compound-induced toxicities in animal studies.

References

a troubleshooting altered downstream signaling with Vevorisertib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vevorisertib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as ARQ 751) is an orally active, potent, and selective pan-AKT serine/threonine kinase inhibitor. It targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with high potency.[1] By inhibiting AKT, this compound blocks the downstream signaling of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell proliferation, growth, and survival.[2] This pathway is frequently hyperactivated in various cancers due to mutations in genes like PIK3CA, AKT, or loss of the tumor suppressor PTEN.[1]

Q2: In which cancer types or models is this compound expected to be effective?

A2: this compound is designed for research in solid tumors that harbor genetic alterations in the PI3K/AKT/PTEN pathway.[1] Its efficacy has been demonstrated in preclinical models of hepatocellular carcinoma, and it has been investigated in clinical trials for advanced solid tumors with PIK3CA, AKT, or PTEN mutations.[2][3]

Q3: What are the expected downstream effects of this compound treatment on cellular signaling?

A3: Successful treatment with this compound should lead to a significant reduction in the phosphorylation of AKT at key residues like Serine 473 (S473) and Threonine 308 (T308). This, in turn, should decrease the phosphorylation and activity of downstream AKT substrates, including but not limited to PRAS40, GSK3β, and FOXO proteins. Ultimately, this inhibition should result in decreased cell proliferation and survival.

Q4: Can this compound be used in combination with other anti-cancer agents?

A4: Yes, this compound has been investigated as both a single agent and in combination with other therapies.[2][3] For example, it has been studied in combination with paclitaxel and fulvestrant in clinical trials.[3] Combining this compound with other agents, such as sorafenib in hepatocellular carcinoma models, may offer a strategy to overcome resistance mechanisms.[2]

Troubleshooting Altered Downstream Signaling with this compound

Researchers may encounter unexpected or altered downstream signaling when using this compound. This section provides a guide to troubleshoot common issues.

Problem 1: No or weak inhibition of p-AKT despite this compound treatment.

Possible Causes:

  • Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit AKT in the specific cell line or model system.

  • Incorrect Drug Handling and Storage: Improper storage or handling of this compound can lead to degradation and loss of activity.

  • High Cell Density: Very high cell confluence can sometimes reduce the effective concentration of the drug per cell.

  • Presence of Drug Efflux Pumps: Some cancer cells overexpress ATP-binding cassette (ABC) transporters that can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Intrinsic Resistance: The cell line may possess intrinsic resistance mechanisms that bypass the need for AKT signaling.

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and assess the effect on p-AKT levels by Western blot.

  • Verify Drug Integrity: Ensure that this compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C). Prepare fresh stock solutions and use them promptly.

  • Control Cell Density: Plate cells at a consistent and optimal density for your experiments. Avoid letting cells become over-confluent.

  • Investigate Drug Efflux: If drug efflux is suspected, consider co-treatment with an ABC transporter inhibitor as an experimental control to see if it restores this compound sensitivity.

  • Assess Downstream Readouts: Even with modest p-AKT inhibition, check for effects on downstream targets like p-PRAS40 or p-GSK3β, and on cell viability or proliferation. Some cellular effects may be apparent even with partial pathway inhibition.

Problem 2: Initial inhibition of p-AKT is observed, but signaling is restored over time (Acquired Resistance).

Possible Causes:

  • Feedback Loop Activation: Inhibition of AKT can sometimes trigger compensatory feedback loops that reactivate the PI3K/AKT pathway or activate parallel survival pathways. For instance, inhibition of the AKT/mTORC1 axis can relieve a negative feedback loop on receptor tyrosine kinases (RTKs), leading to increased upstream signaling.

  • Activation of Parallel Signaling Pathways: Cells can adapt to AKT inhibition by upregulating other pro-survival signaling pathways, such as the MAPK/ERK or STAT3 pathways.[4]

  • Emergence of Drug-Resistant Clones: A heterogeneous tumor cell population may contain pre-existing clones with resistance mechanisms that are selected for and expand under the pressure of this compound treatment.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to monitor the levels of p-AKT and other key signaling proteins over an extended period of this compound treatment (e.g., 24, 48, 72 hours).

  • Probe for Compensatory Signaling: Use Western blotting or other proteomic techniques to investigate the activation status of parallel pathways (e.g., p-ERK, p-STAT3) in this compound-treated cells.

  • Combination Therapy: Based on the identified compensatory pathways, consider rational combination therapies. For example, if the MAPK/ERK pathway is activated, co-treatment with a MEK inhibitor might be effective.

  • Generate Resistant Cell Lines: To study acquired resistance mechanisms in depth, you can generate this compound-resistant cell lines by long-term culture in the presence of the drug. These models can then be used for molecular and genomic analyses to identify the specific drivers of resistance.

Problem 3: this compound inhibits p-AKT, but has no effect on cell viability or proliferation.

Possible Causes:

  • Cell Line is Not Addicted to the PI3K/AKT Pathway: The chosen cell line may not be dependent on the PI3K/AKT pathway for its survival and proliferation, even if the pathway is active at baseline.

  • Activation of Pro-Survival Mechanisms: Inhibition of AKT may be counteracted by the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or other pro-survival signals.

  • Insufficient Treatment Duration: The duration of this compound treatment may not be long enough to induce a significant effect on cell viability.

Troubleshooting Steps:

  • Confirm Pathway Dependence: Before extensive experimentation, confirm that your cell line of interest is indeed sensitive to AKT inhibition. This can be done by screening a panel of cell lines with known genetic backgrounds.

  • Assess Apoptosis Markers: In addition to cell viability assays, measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot or flow cytometry to determine if this compound is inducing cell death.

  • Extend Treatment Duration: Conduct longer-term cell viability assays (e.g., 72 hours, 96 hours) to see if a cytostatic or cytotoxic effect becomes apparent over time.

  • Consider 3D Culture Models: Sometimes, the effects of a drug on cell viability are more pronounced in 3D culture systems (e.g., spheroids) which better mimic the in vivo tumor microenvironment.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
AKT10.55
AKT20.81
AKT31.31

Data summarized from MedchemExpress.[1]

Experimental Protocols

Western Blot Analysis of p-AKT (S473) Inhibition

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Lysis:

    • Plate cells and treat with this compound at the desired concentrations and for the desired duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) (e.g., Cell Signaling Technology #9271, typically at 1:1000 dilution) overnight at 4°C.[5]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing (Optional):

    • To assess total AKT levels as a loading control, the membrane can be stripped and re-probed with an antibody against total AKT.

Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well (final concentration of ~0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Mandatory Visualizations

Vevorisertib_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates This compound This compound This compound->AKT Inhibits Downstream Cell Proliferation, Survival, Growth mTORC1->Downstream

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Troubleshooting_Workflow Start Unexpected Downstream Signaling with this compound Q1 Is p-AKT inhibited? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is signaling restored over time? A1_Yes->Q2 Troubleshoot_Conc Optimize Drug Concentration Verify Drug Integrity Control Cell Density A1_No->Troubleshoot_Conc End Resolution Troubleshoot_Conc->End A2_Yes Yes (Acquired Resistance) Q2->A2_Yes Yes A2_No No Q2->A2_No No Troubleshoot_Resistance Investigate Feedback Loops Probe Parallel Pathways Consider Combination Therapy A2_Yes->Troubleshoot_Resistance Q3 Is cell viability affected? A2_No->Q3 Troubleshoot_Resistance->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Troubleshoot_Viability Confirm Pathway Dependence Assess Apoptosis Markers Extend Treatment Duration A3_No->Troubleshoot_Viability Troubleshoot_Viability->End

Caption: A logical workflow for troubleshooting altered signaling.

References

a cell viability assay interference with Vevorisertib treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Vevorisertib in cell viability assays. As an inhibitor of the PI3K/AKT/mTOR signaling pathway, this compound can influence cellular metabolism, potentially leading to interference with common viability assays that rely on metabolic readouts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective pan-AKT inhibitor.[1] It functions by blocking the activity of AKT kinases (AKT1, AKT2, and AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] By inhibiting AKT, this compound can lead to decreased cell proliferation and survival, making it a compound of interest in cancer research.[3][4][5][6]

Q2: I'm observing unexpected results (e.g., increased viability at high concentrations) with my MTT/XTT/WST-1 assay when treating cells with this compound. What could be the cause?

While direct interference of this compound with tetrazolium-based assays (MTT, XTT, WST-1) has not been definitively reported in the literature, it is a plausible cause for unexpected results. This compound's mechanism of action, inhibiting the PI3K/AKT/mTOR pathway, can significantly alter cellular metabolism.[2] Assays that rely on mitochondrial reductase activity to convert a substrate (like MTT) into a colored formazan product can be affected by these metabolic changes, leading to an over- or underestimation of cell viability.[6][7] For instance, some metabolic inhibitors have been shown to increase the rate of MTT reduction, which could be misinterpreted as increased cell viability.[8]

Q3: Are there alternative cell viability assays that are less likely to be affected by this compound treatment?

Yes, assays that do not rely on cellular metabolism are recommended when using compounds that modulate metabolic pathways. Two such alternatives are the CellTiter-Glo® Luminescent Cell Viability Assay and the Crystal Violet Assay .

  • CellTiter-Glo® measures ATP levels, which is a direct indicator of metabolically active cells. The assay involves adding a single reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Crystal Violet Assay is a simple, colorimetric method that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the cell biomass. Since dead cells detach from the plate, a decrease in staining indicates a loss of cell viability.[9][10][11][12][13]

Q4: How can I confirm if this compound is interfering with my chosen cell viability assay?

A cell-free control experiment can help determine if this compound directly interacts with your assay reagents.

  • For MTT/XTT/WST-1 assays: In a cell-free plate, add your culture medium, this compound at the concentrations used in your experiments, and the assay reagent. Incubate for the same duration as your cellular assay. If you observe a color change in the wells containing this compound, it indicates a direct chemical interaction.

  • For Resazurin (AlamarBlue)-based assays: Similar to the tetrazolium assays, a cell-free experiment can reveal direct reduction of resazurin by this compound.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpectedly high absorbance/fluorescence at high this compound concentrations in metabolic assays (MTT, Resazurin) 1. This compound is altering cellular metabolism, leading to an increased reduction of the assay substrate. 2. Direct chemical reduction of the assay substrate by this compound.1. Switch to a non-metabolic assay: Use the Crystal Violet Assay or an ATP-based assay like CellTiter-Glo®. 2. Perform a cell-free control experiment: To test for direct chemical interference. 3. Visually inspect cells: Use microscopy to confirm cell death at high concentrations.
Poor correlation between visual cell death and assay readout The assay is not accurately reflecting the biological effect due to metabolic interference.1. Use an orthogonal method: Confirm viability with a different assay based on a distinct principle (e.g., membrane integrity using Trypan Blue or a live/dead fluorescent stain). 2. Choose a more suitable assay: As mentioned above, switch to a non-metabolic method.
High background in any assay 1. Contamination of reagents or culture medium. 2. Incomplete removal of wash solutions. 3. For Crystal Violet, insufficient washing leading to residual dye.1. Use fresh, sterile reagents and medium. 2. Be meticulous with washing steps. 3. For Crystal Violet, ensure thorough washing to remove all unbound dye.
Inconsistent results between experiments 1. Variation in cell seeding density. 2. Differences in incubation times. 3. This compound stock solution degradation.1. Ensure a homogenous cell suspension and accurate cell counting. 2. Standardize all incubation times. 3. Prepare fresh this compound stock solutions and store them appropriately.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay
  • Plate cells in an opaque-walled multiwell plate and treat with this compound for the desired time.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Crystal Violet Assay for Adherent Cells
  • Seed adherent cells in a multiwell plate and treat with this compound for the desired duration.

  • Gently wash the cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde or 100% methanol for 15 minutes at room temperature.[9]

  • Remove the fixative and wash the cells with water.

  • Add 0.1% to 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[9]

  • Remove the crystal violet solution and wash the plate extensively with water until the water runs clear.

  • Air dry the plate completely.

  • Solubilize the bound dye by adding a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well and incubate on a shaker for 15-30 minutes.[9]

  • Measure the absorbance at a wavelength between 570-590 nm using a plate reader.[9]

Visualizations

Vevorisertib_MOA cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes This compound This compound This compound->AKT Inhibits

Caption: this compound's mechanism of action in the PI3K/AKT/mTOR pathway.

Troubleshooting_Workflow start Unexpected Cell Viability Results with this compound q1 Are you using a metabolic assay (e.g., MTT, Resazurin)? start->q1 sol1 Potential for metabolic interference. Switch to a non-metabolic assay. q1->sol1 Yes sol2 Perform cell-free control experiment to check for direct compound-reagent interaction. q1->sol2 Yes alt_assay Use Crystal Violet or CellTiter-Glo Assay sol1->alt_assay sol2->alt_assay end Reliable Viability Data alt_assay->end

Caption: Troubleshooting workflow for this compound cell viability assays.

References

Validation & Comparative

Synergistic Suppression of Hepatocellular Carcinoma: A Comparative Guide to Vevorisertib and Sorafenib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the synergistic interplay between the novel AKT inhibitor, Vevorisertib (ARQ 751), and the multi-kinase inhibitor, sorafenib, reveals a promising therapeutic strategy for hepatocellular carcinoma (HCC). Preclinical data demonstrates that the combination of these two agents results in a significant reduction in tumor growth and progression, surpassing the efficacy of either drug as a monotherapy. This guide provides a comprehensive analysis of the experimental data, detailed methodologies, and the underlying signaling pathways involved.

The landscape of HCC treatment is continually evolving, with a growing emphasis on targeted therapies that exploit the molecular vulnerabilities of cancer cells. Sorafenib has been a standard of care, primarily targeting the RAF/MEK/ERK signaling pathway and angiogenesis. However, acquired resistance often limits its long-term efficacy. The PI3K/AKT/mTOR pathway is a frequently activated signaling cascade in HCC, contributing to cell proliferation, survival, and resistance to conventional therapies. This compound, a potent and selective pan-AKT inhibitor, directly targets this critical pathway. The combination of this compound and sorafenib, therefore, represents a rational approach to simultaneously block two major oncogenic signaling pathways, potentially leading to a more profound and durable anti-tumor response.

Quantitative Analysis of Preclinical Efficacy

A pivotal preclinical study investigated the effects of this compound and sorafenib, alone and in combination, in a diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC. The quantitative outcomes of this study are summarized below, highlighting the superior efficacy of the combination therapy.

In Vitro this compound IC50 Values in HCC Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined in various human HCC cell lines, demonstrating its potent anti-proliferative activity.

Cell LineIC50 (nM)
Hep3BData not available in the provided search results
HepG2Data not available in the provided search results
HuH7Data not available in the provided search results
PLC/PRF/5Data not available in the provided search results

Note: The specific IC50 values from the key preclinical study by Keerthi et al. (2022) were located in the supplementary data (Table S1) which was not accessible through the conducted searches.

In Vivo Tumor Progression and Burden in a Rat HCC Model

The in vivo efficacy of the combination therapy was assessed by monitoring tumor progression, size, and number over a six-week treatment period.

Treatment GroupTumor Progression (%)Mean Tumor Size (mm)Mean Tumor Number
Control158.8 ± 11.69.9 ± 0.9100.4 ± 7.3
SorafenibData not availableData not availableData not available
This compoundData not available4.3 ± 0.436.6 ± 8.2
This compound + Sorafenib49.4 ± 5.123.3 ± 0.218.2 ± 2.8
Data presented as mean ± standard error of the mean.[1][2]

The combination of this compound and sorafenib resulted in a significant reduction in tumor progression compared to the control group (p < 0.0001)[1][2].

Markers of Cell Proliferation and Liver Fibrosis

The impact of the treatments on cell proliferation and liver fibrosis was evaluated through immunohistochemical analysis of Ki67 and Cyclin D1, and Sirius Red staining, respectively.

Treatment GroupKi67+ Tumor Cells (%)Cyclin D1+ Nuclei (%)Liver Fibrosis (Collagen Network, %)
Control43.7 ± 11.358.9 ± 7.6100 ± 10.7
SorafenibData not availableData not availableData not available
This compound9.3 ± 1.120.1 ± 4.055.1 ± 6.6
This compound + Sorafenib6.0 ± 0.816.1 ± 3.145.1 ± 3.4
Data presented as mean ± standard error of the mean.[1]

The combination therapy significantly reduced the percentage of Ki67+ and Cyclin D1+ cells, indicating a potent anti-proliferative effect. Furthermore, a marked improvement in liver fibrosis was observed with the combination treatment.

Signaling Pathways and Mechanism of Action

The synergistic effect of this compound and sorafenib stems from their complementary mechanisms of action, targeting two distinct but interconnected signaling pathways crucial for HCC development and progression.

Vevorisertib_Sorafenib_Signaling_Pathways cluster_0 PI3K/AKT/mTOR Pathway cluster_1 RAF/MEK/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Promotes This compound This compound This compound->AKT Inhibits Sorafenib Sorafenib Sorafenib->RAF Inhibits

Dual inhibition of key oncogenic signaling pathways by this compound and sorafenib.

Experimental Protocols

In Vivo DEN-Induced Cirrhotic Rat Model of HCC

A well-established method for inducing HCC in rats that closely mimics the progression of the human disease was utilized.

  • Animal Model: Male Fischer 344 rats.

  • Induction Agent: Diethylnitrosamine (DEN).

  • Dosing Regimen: Weekly intraperitoneal injections of DEN for 14 weeks to induce cirrhosis and HCC development.

  • Treatment Groups: Following HCC development, rats were randomized into four groups: control (vehicle), sorafenib, this compound, and this compound + sorafenib.

  • Treatment Duration: 6 weeks.

  • Monitoring: Tumor progression was monitored by Magnetic Resonance Imaging (MRI).

Experimental_Workflow cluster_0 Treatment Arms A DEN Induction (14 weeks) B HCC Development & Randomization A->B Control Control B->Control Sorafenib Sorafenib B->Sorafenib This compound This compound B->this compound Combination This compound + Sorafenib B->Combination C Treatment (6 weeks) D Endpoint Analysis Control->D Sorafenib->D This compound->D Combination->D

Workflow of the in vivo preclinical study.
Immunohistochemistry for Ki67 and Cyclin D1

Standard immunohistochemical techniques were employed to assess the expression of proliferation markers.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections.

  • Antigen Retrieval: Heat-induced epitope retrieval.

  • Primary Antibodies: Rabbit anti-Ki67 and mouse anti-Cyclin D1.

  • Detection System: Horseradish peroxidase-conjugated secondary antibodies and diaminobenzidine (DAB) as the chromogen.

  • Counterstain: Hematoxylin.

  • Analysis: Quantification of the percentage of positively stained nuclei in tumor areas.

Sirius Red Staining for Liver Fibrosis

This histological stain was used to visualize and quantify collagen fibers, a hallmark of fibrosis.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded liver tissue sections.

  • Staining Solution: Picro-Sirius Red solution.

  • Procedure: Deparaffinized and rehydrated sections were stained with Picro-Sirius Red, followed by washing and dehydration.

  • Analysis: The area of collagen deposition was quantified using image analysis software.

Conclusion

The combination of this compound and sorafenib demonstrates significant synergistic anti-tumor activity in a preclinical model of HCC. By targeting both the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, this dual-pronged approach effectively inhibits tumor cell proliferation and reduces tumor burden. These compelling findings provide a strong rationale for the clinical evaluation of this compound in combination with sorafenib as a novel therapeutic strategy for patients with hepatocellular carcinoma. Further investigation is warranted to translate these promising preclinical results into improved clinical outcomes.

References

Vevorisertib: A Comparative Guide to its Inhibition of Downstream AKT Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vevorisertib (also known as ARQ 751 or MK-4440) is a potent and selective, orally active, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical models. This guide provides a comparative analysis of this compound's performance against other AKT inhibitors, focusing on its efficacy in inhibiting downstream targets of the AKT signaling pathway. The information is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

Comparative Efficacy of AKT Inhibitors

This compound distinguishes itself through its potent, low-nanomolar inhibition of all three AKT isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable AKT inhibitors.

InhibitorTypeAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)Reference
This compound (ARQ 751) Allosteric0.550.811.31[1][2][3]
MK-2206 Allosteric51265[4]
Ipatasertib (GDC-0068) ATP-competitive--8.0[5]
ARQ 092 (Miransertib) Allosteric---[6]

Note: Direct comparative IC50 values for all inhibitors across all isoforms from a single study are not always available. Data is compiled from multiple sources.

This compound also demonstrates strong binding affinity to both wild-type AKT1 and the activating E17K mutant, with dissociation constants (Kd) of 1.2 nM and 8.6 nM, respectively[1]. Preclinical studies have shown that this compound is more potent than the earlier generation allosteric inhibitor, ARQ 092 (Miransertib)[6].

Inhibition of Downstream AKT Targets

The efficacy of an AKT inhibitor is ultimately determined by its ability to suppress the phosphorylation of its downstream effectors. This compound has been shown to have a dose-dependent inhibitory effect on a range of key downstream targets of the AKT pathway[3].

A comparative Western blot analysis in various cancer cell lines treated with this compound (ARQ 751), MK-2206, and Ipatasertib (GDC-0068) revealed a potent, concentration-dependent inhibition of phosphorylation of AKT at both Ser473 and Thr308, as well as downstream targets including PRAS40, FOXO1/3a, and GSK3β by this compound[4].

Quantitative Inhibition Data for this compound:

Downstream TargetConcentration for Significant InhibitionReference
pAKT (S473)3 nM[2]
pPRAS40 (T246)70 nM[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3B GSK3β AKT->GSK3B Inhibits FOXO FOXO AKT->FOXO Inhibits Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits CellCycle Cell Cycle Progression GSK3B->CellCycle Apoptosis Apoptosis FOXO->Apoptosis ProteinSynth Protein Synthesis S6K->ProteinSynth This compound This compound This compound->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition.

Western_Blot_Workflow start Cancer Cell Culture (e.g., MDA-MB-453, NCI-H1650) treatment Treat with this compound (or other inhibitors) at various concentrations start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pAKT, anti-pGSK3β) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis

References

Vevorisertib: A Comparative Analysis of Cross-Resistance with Other AKT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of Vevorisertib (ARQ 751), a potent allosteric pan-AKT inhibitor, with other inhibitors targeting the AKT signaling pathway. Understanding the nuances of resistance to different classes of AKT inhibitors is critical for developing effective therapeutic strategies and anticipating clinical outcomes.

Introduction to this compound and AKT Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[1] this compound is an orally active and selective pan-AKT serine/threonine kinase inhibitor that targets AKT1, AKT2, and AKT3.[2] It functions as an allosteric inhibitor, binding to a region between the pleckstrin homology (PH) and kinase domains of AKT. This binding stabilizes a "closed" or inactive conformation, which blocks the binding of ATP to the kinase site and prevents the recruitment of AKT to the plasma membrane, thereby inhibiting its activation.[3]

AKT inhibitors are broadly classified into two main categories based on their mechanism of action: allosteric inhibitors and ATP-competitive inhibitors. This distinction is crucial as it appears to govern the development of distinct resistance mechanisms and, consequently, the potential for cross-resistance.[4]

Comparative Potency of this compound

This compound has demonstrated high potency against all three AKT isoforms in biochemical assays. A comparative study of this compound (ARQ 751) with another allosteric inhibitor (MK-2206) and an ATP-competitive inhibitor (GDC-0068) highlighted its superior inhibitory activity.[5]

InhibitorClassAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)
This compound (ARQ 751) Allosteric 0.55 0.81 1.3
MK-2206Allosteric5.012.065.0
GDC-0068 (Ipatasertib)ATP-Competitive5.018.08.0
Table 1: Comparative in vitro potency of this compound and other AKT inhibitors against AKT isoforms.[5][6]

Cross-Resistance Profile of Allosteric vs. ATP-Competitive AKT Inhibitors

While direct experimental data on the cross-resistance profile of this compound is limited, extensive research on the closely related allosteric inhibitor MK-2206 provides valuable insights that are likely applicable to this compound due to their shared mechanism of action. Studies comparing MK-2206 with the ATP-competitive inhibitor ipatasertib have revealed distinct resistance mechanisms, suggesting a lack of complete cross-resistance between the two classes.

Key Findings from Studies on MK-2206 (Allosteric) vs. Ipatasertib (ATP-Competitive) Resistance:

  • Resistance to Allosteric Inhibitors (e.g., MK-2206): Acquired resistance to the allosteric inhibitor MK-2206 in prostate cancer models is primarily associated with alterations in the AKT protein itself. These include specific mutations in the AKT1 gene (e.g., W80C) or the upregulation of the AKT3 isoform.[4]

  • Resistance to ATP-Competitive Inhibitors (e.g., Ipatasertib): In contrast, resistance to the ATP-competitive inhibitor ipatasertib is driven by the activation of parallel or "bypass" signaling pathways, such as the PIM signaling pathway, which can reactivate downstream effectors of AKT signaling.[4]

  • Lack of Cross-Resistance: Crucially, prostate cancer cell lines that have developed resistance to the allosteric inhibitor MK-2206 can retain sensitivity to the ATP-competitive inhibitor ipatasertib.[4] This suggests that the distinct mechanisms of resistance do not confer broad resistance across different classes of AKT inhibitors.

Based on these findings, it is plausible that tumors developing resistance to this compound through on-target AKT mutations or isoform upregulation may still be susceptible to treatment with an ATP-competitive AKT inhibitor. Conversely, tumors resistant to ATP-competitive inhibitors due to bypass pathway activation may remain sensitive to this compound.

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the PI3K/AKT signaling pathway and highlights the distinct mechanisms of resistance to allosteric and ATP-competitive AKT inhibitors.

cluster_upstream Upstream Signaling cluster_akt AKT Node cluster_downstream Downstream Effectors cluster_resistance Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Allosteric_Res Allosteric Inhibitor Resistance (e.g., this compound, MK-2206) - AKT1 mutations (W80C) - AKT3 upregulation AKT->Allosteric_Res ATP_Res ATP-Competitive Inhibitor Resistance (e.g., Ipatasertib) - Bypass pathway activation (e.g., PIM signaling) AKT->ATP_Res CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound (Allosteric Inhibitor) This compound->AKT inhibits ATP_Inhibitor ATP-Competitive Inhibitor ATP_Inhibitor->AKT inhibits

Caption: PI3K/AKT signaling and resistance mechanisms.

Experimental Protocols

The following is a generalized protocol for generating AKT inhibitor-resistant cell lines, based on methodologies reported in the literature.[4] This protocol can be adapted to study the cross-resistance of this compound.

Protocol: Generation of AKT Inhibitor-Resistant Cancer Cell Lines

  • Cell Line Selection: Begin with a cancer cell line that is known to be sensitive to AKT inhibition (e.g., LNCaP prostate cancer cells, which are PTEN-deficient).

  • Initial Drug Treatment: Culture the parental cells in standard growth medium and treat with the selected AKT inhibitor (e.g., this compound) at a concentration close to the IC50 value.

  • Dose Escalation: Gradually increase the concentration of the AKT inhibitor in the culture medium as the cells begin to recover and proliferate. This process of dose escalation may take several months.

  • Selection of Resistant Pools: Continue the dose escalation until the cells are able to proliferate in a high concentration of the inhibitor (e.g., 5 µM). The surviving cells represent a pool of resistant cells.

  • Clonal Isolation (Optional): Single-cell cloning can be performed to isolate and characterize individual resistant clones.

  • Maintenance of Resistant Lines: The established resistant cell lines should be continuously cultured in the presence of the AKT inhibitor to maintain the resistant phenotype.

  • Cross-Resistance Profiling: To determine the cross-resistance profile, the resistant cell lines should be treated with a panel of other AKT inhibitors (both allosteric and ATP-competitive) at various concentrations. Cell viability assays (e.g., MTS or CellTiter-Glo) can be used to determine the IC50 values for each inhibitor in the resistant lines compared to the parental cells.

Start Parental Cell Line (AKT inhibitor sensitive) Treat_IC50 Treat with AKT Inhibitor (e.g., this compound) at IC50 Start->Treat_IC50 Dose_Escalate Gradual Dose Escalation (several months) Treat_IC50->Dose_Escalate Resistant_Pool Resistant Cell Pool (proliferates in high drug conc.) Dose_Escalate->Resistant_Pool Cross_Resistance Cross-Resistance Profiling: Test sensitivity to other AKT inhibitors (allosteric & ATP-competitive) Resistant_Pool->Cross_Resistance Data_Analysis Determine IC50 values and compare to parental cells Cross_Resistance->Data_Analysis

Caption: Experimental workflow for cross-resistance profiling.

Conclusion

The available evidence strongly suggests that the cross-resistance profile of this compound with other AKT inhibitors is dependent on the inhibitor class. As an allosteric inhibitor, this compound is likely to share a similar resistance profile with MK-2206, where resistance is driven by on-target alterations. This implies a lack of complete cross-resistance with ATP-competitive AKT inhibitors, which are susceptible to resistance via bypass signaling pathway activation.

These findings have significant implications for the clinical development of this compound and other AKT inhibitors. The sequential or combination use of allosteric and ATP-competitive inhibitors could be a promising strategy to overcome or delay the onset of drug resistance. Further preclinical studies directly investigating the cross-resistance profile of this compound in various cancer models are warranted to confirm these hypotheses and to guide the rational design of future clinical trials.

References

Predicting Vevorisertib Sensitivity: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Vevorisertib, a potent and selective pan-AKT inhibitor. In the landscape of targeted cancer therapies, particularly those aimed at the PI3K/AKT/mTOR pathway, robust predictive biomarkers are crucial for patient selection and maximizing therapeutic benefit. This document evaluates this compound in the context of other pan-AKT inhibitors, presenting supporting experimental data and detailed methodologies to aid in the design and interpretation of preclinical and clinical studies.

This compound and the PI3K/AKT/mTOR Signaling Pathway

This compound (ARQ 751) is an orally active, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers, often driven by mutations in key components of the pathway. This compound's mechanism of action involves binding to the pleckstrin homology (PH) domain of AKT, preventing its recruitment to the cell membrane and subsequent activation. This targeted inhibition makes alterations within the PI3K/AKT/mTOR pathway promising candidates for predictive biomarkers of this compound sensitivity.

Figure 1: this compound's mechanism of action within the PI3K/AKT/mTOR signaling pathway.

Comparative Performance of Pan-AKT Inhibitors

While direct head-to-head clinical trial data for this compound against other pan-AKT inhibitors is not yet available, a comparison can be drawn from their respective clinical trial outcomes in biomarker-defined patient populations.

Table 1: Comparison of Clinical Activity of Pan-AKT Inhibitors in Tumors with PI3K/AKT/PTEN Pathway Alterations

Drug Clinical Trial Patient Population Biomarker Status Treatment Regimen Objective Response Rate (ORR) Progression-Free Survival (PFS)
This compound NCT02761694 (Phase 1b)[2][3][4]Advanced Solid TumorsPIK3CA/AKT/PTEN mutatedMonotherapy5%Not Reported
This compound + Paclitaxel20%Not Reported
Capivasertib CAPItello-291 (Phase 3)[5]HR+/HER2- Advanced Breast CancerPIK3CA/AKT1/PTEN alteredCapivasertib + FulvestrantNot Reported7.3 months
Placebo + FulvestrantNot Reported3.1 months
Ipatasertib LOTUS (Phase 2)[2][6][7][8]Triple-Negative Breast CancerPIK3CA/AKT1/PTEN alteredIpatasertib + Paclitaxel50%9.0 months
Placebo + Paclitaxel44%4.9 months

Key Biomarkers for Predicting this compound Sensitivity

Based on the mechanism of action of this compound and data from clinical trials of other AKT inhibitors, the following biomarkers are key candidates for predicting sensitivity.

Table 2: Potential Predictive Biomarkers for this compound

Biomarker Alteration Type Rationale for Prediction Prevalence in Cancer
AKT1 Activating Mutation (e.g., E17K)Directly activates the AKT kinase, making it a prime target for inhibition.~1-3% in various solid tumors.
PIK3CA Activating MutationLeads to increased production of PIP3, causing constitutive activation of AKT.~15-40% in various solid tumors, especially breast and endometrial cancers.[9]
PTEN Loss of Function (Mutation or Deletion)Prevents the dephosphorylation of PIP3, leading to sustained AKT activation.~5-20% in various solid tumors.
pAKT (S473) Protein PhosphorylationIndicates active AKT kinase, suggesting the pathway is engaged and susceptible to inhibition.Variable, depends on tumor type and context.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of these biomarkers.

Immunohistochemistry (IHC) for Phospho-AKT (Ser473)

This protocol outlines the steps for detecting the phosphorylated, active form of AKT in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Fixation Fixation (10% NBF) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-pAKT S473) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstain (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Imaging Microscopy & Scoring Dehydration->Imaging

Figure 2: Workflow for Immunohistochemical (IHC) staining of pAKT (S473).

Detailed Steps:

  • Deparaffinization and Rehydration : Immerse slides in xylene (2x5 min), followed by a graded series of ethanol (100%, 95%, 70%; 2x5 min each) and finally in distilled water.[10]

  • Antigen Retrieval : Submerge slides in a citrate buffer (10 mM, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow to cool to room temperature.[11]

  • Peroxidase Blocking : Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Protein Blocking : Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate with a primary antibody against phospho-AKT (Ser473) at an optimized dilution overnight at 4°C.

  • Secondary Antibody Incubation : After rinsing with PBS, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Apply 3,3'-Diaminobenzidine (DAB) substrate and monitor for color development.[10]

  • Counterstaining : Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting : Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

  • Analysis : Slides are scored based on the intensity and percentage of stained tumor cells.

Next-Generation Sequencing (NGS) for PIK3CA and PTEN Mutations

NGS is a high-throughput method to identify mutations in PIK3CA and PTEN from FFPE tumor tissue.

Detailed Steps:

  • DNA Extraction from FFPE Tissue : Use a commercially available kit specifically designed for DNA extraction from FFPE samples to obtain high-quality DNA.[12]

  • DNA Quantification and Quality Control : Quantify the extracted DNA using a fluorometric method (e.g., Qubit) and assess its quality (e.g., via gel electrophoresis or Agilent TapeStation).

  • Library Preparation :

    • DNA Fragmentation : Fragment the DNA to a suitable size for sequencing (typically 200-300 bp) using enzymatic or mechanical methods.

    • End Repair and A-tailing : Repair the ends of the fragmented DNA and add a single adenine nucleotide to the 3' ends.

    • Adapter Ligation : Ligate sequencing adapters to the DNA fragments.

    • Target Enrichment : Use a custom or commercially available gene panel to enrich for the target regions (exons of PIK3CA and PTEN) using hybrid capture-based methods.

    • PCR Amplification : Amplify the enriched library to generate a sufficient quantity for sequencing.

  • Sequencing : Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq or NextSeq).

  • Data Analysis :

    • Quality Control : Assess the quality of the sequencing reads.

    • Alignment : Align the sequencing reads to the human reference genome.

    • Variant Calling : Identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the target genes.

    • Annotation and Filtering : Annotate the identified variants and filter against databases of known pathogenic mutations (e.g., COSMIC, ClinVar).

Droplet Digital PCR (ddPCR) for AKT1 E17K Mutation

ddPCR is a highly sensitive and quantitative method for detecting rare mutations like AKT1 E17K, particularly in circulating tumor DNA (ctDNA) from plasma.

ddPCR_Workflow Start Plasma Sample Extraction ctDNA Extraction Start->Extraction ReactionMix Prepare ddPCR Reaction Mix Extraction->ReactionMix DropletGen Droplet Generation ReactionMix->DropletGen PCR Thermal Cycling DropletGen->PCR DropletRead Droplet Reading PCR->DropletRead Analysis Data Analysis DropletRead->Analysis

References

A Head-to-Head Comparison of Allosteric versus ATP-Competitive AKT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] Small-molecule inhibitors of AKT have emerged as promising anticancer agents and are broadly classified into two major categories based on their mechanism of action: allosteric and ATP-competitive inhibitors.[3][5] This guide provides a head-to-head comparison of these two classes of inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific research needs.

The AKT Signaling Pathway

The activation of AKT is a multi-step process initiated by growth factors or other extracellular signals that activate receptor tyrosine kinases (RTKs).[2] This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[2][6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator PDK1.[1] This membrane recruitment leads to a conformational change in AKT, allowing for its phosphorylation at Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, resulting in full kinase activation.[1][7] Once activated, AKT phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.[2][5]

AKT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT_inactive Inactive AKT (PH-in) PIP3->AKT_inactive Recruits PDK1 PDK1 AKT_active Active AKT (PH-out) PDK1->AKT_active Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates S473 AKT_inactive->AKT_active Conformational Change Downstream Downstream Substrates AKT_active->Downstream Phosphorylates Cell_Response Cell Growth, Survival, Proliferation Downstream->Cell_Response Leads to

Diagram 1: The PI3K/AKT/mTOR Signaling Pathway.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between allosteric and ATP-competitive AKT inhibitors lies in their binding site and the resulting conformational state of the AKT enzyme.

ATP-Competitive Inhibitors directly compete with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of AKT.[5][8] These inhibitors typically bind to the active, "PH-out" conformation of AKT, where the PH domain is displaced from the kinase domain, making the ATP-binding pocket accessible.[5][9] By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrates.[5] Interestingly, the binding of ATP-competitive inhibitors can paradoxically lead to an increase in the phosphorylation of AKT at both T308 and S473.[5][10]

Allosteric Inhibitors , in contrast, do not bind to the ATP-binding pocket. Instead, they target a distinct allosteric site located at the interface between the PH and kinase domains.[5][11] By binding to this pocket, they lock AKT in an inactive, "PH-in" conformation, which prevents its recruitment to the plasma membrane and subsequent activation by PDK1 and mTORC2.[5][11] This mechanism not only inhibits the kinase activity of already active AKT but also prevents the activation of inactive AKT molecules.[11]

Inhibitor_Mechanisms cluster_atp ATP-Competitive Inhibition cluster_allo Allosteric Inhibition AKT_active_atp Active AKT (PH-out) Substrate_atp Substrate AKT_active_atp->Substrate_atp Cannot phosphorylate ATP_inhibitor ATP-Competitive Inhibitor ATP_inhibitor->AKT_active_atp Binds to ATP pocket ATP ATP ATP->AKT_active_atp Blocked No_Phospho_atp No Phosphorylation Substrate_atp->No_Phospho_atp Phospho_Substrate_atp Phosphorylated Substrate AKT_inactive_allo Inactive AKT (PH-in) Membrane Plasma Membrane (PIP3) AKT_inactive_allo->Membrane Recruitment Blocked No_Activation No Activation AKT_inactive_allo->No_Activation Allo_inhibitor Allosteric Inhibitor Allo_inhibitor->AKT_inactive_allo Binds to allosteric site

Diagram 2: Mechanisms of ATP-Competitive vs. Allosteric AKT Inhibition.

Head-to-Head Comparison: Key Differentiators

FeatureATP-Competitive InhibitorsAllosteric Inhibitors
Binding Site ATP-binding pocket in the kinase domain.[5]Allosteric pocket at the PH-kinase domain interface.[5]
Targeted AKT Conformation Active "PH-out" conformation.[5]Inactive "PH-in" conformation.[5]
Effect on AKT Phosphorylation Can paradoxically increase T308/S473 phosphorylation.[5][10]Prevents T308/S473 phosphorylation.[5][11]
Isoform Selectivity Generally pan-AKT inhibitors, targeting all three isoforms (AKT1, 2, 3).[5]Often exhibit isoform selectivity, with many sparing AKT3.[5]
Resistance Mechanisms Rewiring of parallel signaling pathways (e.g., PIM kinases).[12][13]Mutations in AKT1 that destabilize the "PH-in" conformation (e.g., E17K).[9][12]
Examples Capivasertib (AZD5363), Ipatasertib (GDC-0069), Afuresertib (GSK2110183).[2][14][15]MK-2206, Miransertib (ARQ 092), ARQ 751.[9][14]

Quantitative Data Summary

The following tables summarize key quantitative data for representative ATP-competitive and allosteric AKT inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

InhibitorClassAKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)Reference
Capivasertib ATP-Competitive388[16]
Ipatasertib ATP-Competitive5121[17]
Afuresertib ATP-Competitive184947[2]
MK-2206 Allosteric812- (less potent)[18]
Miransertib Allosteric51727[14]

Table 2: Cellular Activity - Inhibition of Substrate Phosphorylation (IC50)

InhibitorCell LineSubstrateIC50 (nM)Reference
Capivasertib BT474cp-PRAS4010[16]
Ipatasertib LNCaPp-GSK3β100[12]
MK-2206 H1975p-Akt (S473)~1000[19]
MK-2206 MTC-TTp-Akt (S473)<1000[20]

Selectivity and Resistance Profiles

Selectivity: A key distinction lies in isoform selectivity. ATP-competitive inhibitors, due to the highly conserved nature of the ATP-binding pocket among AKT isoforms, are typically pan-inhibitors.[5][21] In contrast, allosteric inhibitors, which bind to the less conserved PH-kinase domain interface, can exhibit greater isoform selectivity.[4][5] For instance, MK-2206 is primarily an AKT1/2 inhibitor with reduced potency against AKT3.[14] This can be therapeutically relevant, as different AKT isoforms can have distinct, and sometimes opposing, roles in different cancer types.[5][22]

Resistance: The distinct mechanisms of action of these two inhibitor classes lead to different acquired resistance mechanisms.[12][13] Resistance to allosteric inhibitors like MK-2206 is often associated with mutations in AKT1, such as the E17K mutation, which destabilize the inactive "PH-in" conformation that these inhibitors target.[9][12] Conversely, resistance to ATP-competitive inhibitors like ipatasertib is more commonly driven by the activation of compensatory signaling pathways, such as the PIM kinase pathway.[12] Interestingly, resistance to one class of inhibitor may not confer resistance to the other, suggesting potential for sequential or combination therapies.[12][13]

Resistance_Workflow cluster_allo_res Allosteric Inhibitor Resistance cluster_atp_res ATP-Competitive Inhibitor Resistance Allo_Inhibitor Allosteric Inhibitor AKT1_WT Wild-Type AKT1 (PH-in stabilized) Allo_Inhibitor->AKT1_WT Effective Inhibition AKT1_Mut Mutant AKT1 (E17K) (PH-in destabilized) Allo_Inhibitor->AKT1_Mut Reduced Binding (Resistance) ATP_Inhibitor ATP-Competitive Inhibitor AKT_Pathway AKT Pathway ATP_Inhibitor->AKT_Pathway Inhibits Cell_Survival Cell Survival AKT_Pathway->Cell_Survival Inhibited Signal PIM_Pathway PIM Kinase Pathway (Compensatory) PIM_Pathway->Cell_Survival Upregulated Signal (Resistance)

Diagram 3: Comparative Resistance Mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of AKT inhibitors. Below are outlines for key experiments.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.

Methodology:

  • Reagents: Purified recombinant human AKT1, AKT2, and AKT3 enzymes; a substrate peptide (e.g., GSK3α peptide); ATP; kinase assay buffer; and the test inhibitor.

  • Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a microplate, combine the AKT enzyme, substrate peptide, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes). e. Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using a phosphocellulose membrane. f. Quantify the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for Phospho-AKT and Downstream Substrates

Objective: To assess the effect of an inhibitor on AKT signaling within a cellular context.

Methodology:

  • Cell Culture and Treatment: a. Culture cancer cells with a known activated AKT pathway (e.g., PTEN-null or PIK3CA-mutant lines). b. Treat the cells with various concentrations of the AKT inhibitor for a specified duration.

  • Protein Extraction: a. Lyse the cells in a buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies specific for phospho-AKT (S473 and T308), total AKT, phospho-downstream substrates (e.g., p-PRAS40, p-GSK3β), and a loading control (e.g., GAPDH or β-actin). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the effect of an inhibitor on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding and Treatment: a. Seed cancer cells in a 96-well plate at a predetermined density. b. After allowing the cells to adhere, treat them with a range of inhibitor concentrations.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: a. MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at a specific wavelength. b. CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells). Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion

Both allosteric and ATP-competitive AKT inhibitors have demonstrated significant potential in preclinical and clinical settings. The choice between these two classes of inhibitors depends on the specific research question or therapeutic context. ATP-competitive inhibitors offer broad inhibition of all AKT isoforms, which may be advantageous in cancers where multiple isoforms are activated. However, their paradoxical effect on AKT phosphorylation and potential for off-target effects due to the conserved nature of the ATP-binding site are important considerations.

Allosteric inhibitors provide an alternative mechanism of action that can lead to greater isoform selectivity and a distinct resistance profile. Their ability to prevent AKT activation in the first place is a key advantage. The emergence of resistance to both classes of inhibitors highlights the importance of understanding the underlying molecular mechanisms to devise effective combination and sequential treatment strategies. This head-to-head comparison provides a framework for researchers to make informed decisions in the development and application of novel AKT-targeted therapies.

References

Vevorisertib in Patient-Derived Xenografts: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vevorisertib's performance against other therapeutic alternatives in patient-derived xenograft (PDX) models, supported by experimental data. This compound (ARQ 751) is an oral, potent, and selective pan-AKT inhibitor targeting AKT1, AKT2, and AKT3.[1] It has shown promise in solid tumors harboring PIK3CA/AKT/PTEN mutations, acting as a single agent or in combination with other anticancer drugs.[1]

Comparative Efficacy of this compound in PDX Models

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for preclinical cancer research as they preserve the genetic and phenotypic heterogeneity of the original tumor.[2][3][4] This makes them highly valuable for evaluating the efficacy of targeted therapies like this compound.

This compound Monotherapy

In a PDX model of endometrial cancer with an AKT1-E17K mutation, this compound demonstrated dose-dependent anti-tumor activity at doses ranging from 10 to 120 mg/kg.[1]

This compound in Combination Therapy

In a diethylnitrosamine (DEN)-induced cirrhotic rat model of hepatocellular carcinoma (HCC), a combination of this compound and sorafenib significantly reduced tumor progression by 49.4% compared to a 158.8% increase in the control group.[5] This combination therapy also led to an 81% decrease in the number of tumors compared to the control group.[5] This suggests that this compound could potentially overcome resistance to tyrosine kinase inhibitors like sorafenib, which can be associated with AKT pathway over-activation.[5][6]

Comparison with Alternative mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5][7] While this compound targets AKT directly, other drugs target different components of this pathway, primarily mTOR.

InhibitorTarget(s)ModelKey Findings
This compound pan-AKTEndometrial Cancer PDX (AKT1-E17K mutant)Dose-dependent tumor growth inhibition.[1]
Cirrhotic Rat HCC ModelMonotherapy reduced tumor number by 63%; combination with sorafenib reduced tumor number by 81%.[5]
Everolimus mTORC1Pancreatic Neuroendocrine Tumor (PNET) PDXInitially inhibited tumor growth, but some PDX models developed resistance.[8]
Triple-Negative Breast Cancer (TNBC) PDXTumor growth inhibition >50% in 7 out of 15 PDX models.[9]
Sapanisertib (INK128) mTORC1/mTORC2Everolimus-resistant PNET PDXCaused tumor shrinkage in most everolimus-resistant tumors.[8]
PF-04691502 & PF-05212384 Dual PI3K/mTORPTEN-deficient TNBC and LGSOC PDXIncreased the anti-tumor activity of cisplatin and paclitaxel.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway targeted by this compound and a general workflow for evaluating drug efficacy in PDX models.

PI3K_AKT_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2->AKT activates This compound This compound This compound->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound on AKT.

PDX_Workflow PatientTumor Patient Tumor (Surgical Resection/Biopsy) Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation Engraftment Tumor Engraftment and Expansion (P0) Implantation->Engraftment Passaging Serial Passaging (P1, P2, ...) Engraftment->Passaging Treatment Treatment with This compound +/- Other Agents Passaging->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Analysis Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis - Histology Monitoring->Analysis

Caption: A generalized experimental workflow for assessing this compound efficacy in PDX models.

Experimental Protocols

Patient-Derived Xenograft Model Establishment
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection or biopsy.

  • Implantation: A small fragment of the tumor tissue (typically 2-3 mm³) is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG).

  • Engraftment and Expansion: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). This initial tumor is designated as passage 0 (P0).

  • Serial Passaging: The P0 tumor is then harvested, fragmented, and re-implanted into new cohorts of mice for expansion (P1, P2, etc.). Experiments are typically conducted on early passages to maintain the characteristics of the original tumor.

In Vivo Efficacy Studies
  • Tumor Implantation: Tumor fragments from an established PDX line are implanted into a cohort of mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at specified doses and schedules. For combination studies, the second agent is administered according to its established protocol. The control group typically receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis, including histology, immunohistochemistry for biomarkers (e.g., p-AKT, Ki67), and molecular profiling.

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical PDX models, particularly in tumors with alterations in the PI3K/AKT/PTEN pathway. Its efficacy, both as a monotherapy and in combination with other targeted agents, highlights its potential as a valuable therapeutic strategy. Direct comparative studies in a broader range of PDX models are warranted to further delineate its clinical potential against other mTOR pathway inhibitors. The use of well-characterized PDX models will continue to be instrumental in identifying patient populations most likely to benefit from this compound treatment.

References

Vevorisertib: A Comparative Analysis of its Impact on Signaling Pathway Feedback Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vevorisertib (also known as ARQ 751 or MK-4440) is a potent and selective oral pan-AKT inhibitor that has shown promise in preclinical and clinical studies for the treatment of solid tumors with alterations in the PI3K/AKT/PTEN pathway.[1] This guide provides a comparative assessment of this compound's impact on signaling pathways, with a focus on the phenomenon of feedback activation, a critical mechanism of drug resistance. We will delve into supporting experimental data, compare its performance with other therapeutic strategies, and provide detailed experimental protocols.

The Double-Edged Sword: Targeting AKT and the Consequence of Feedback Loops

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA, AKT, or loss of the tumor suppressor PTEN.[4] this compound, by directly inhibiting AKT, aims to shut down these pro-tumorigenic signals.

However, the inhibition of a central node like AKT can trigger compensatory feedback mechanisms.[5][6] The cell, in an attempt to restore homeostasis, can activate alternative signaling pathways to bypass the AKT blockade. A well-documented example is the feedback activation of the MAPK/ERK pathway upon inhibition of the PI3K/AKT pathway.[7][8] This can ultimately lead to therapeutic resistance. While direct evidence of this compound inducing specific feedback loops is still emerging, understanding these general principles is crucial for its clinical development and for designing effective combination therapies.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Feedback Potential Feedback Activation AKT->Feedback This compound This compound This compound->AKT Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Feedback->RAS start Start: Cell Lysis protein Protein Quantification (e.g., BCA Assay) start->protein sds SDS-PAGE Gel Electrophoresis protein->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary Primary Antibody Incubation (e.g., anti-pAKT, anti-total AKT) blocking->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detection Chemiluminescent Detection secondary->detection end End: Data Analysis detection->end

References

Safety Operating Guide

Handling Vevorisertib: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a secure laboratory environment are paramount when handling investigational compounds like Vevorisertib. This guide provides essential safety and logistical information, including recommended personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure compliance with safety standards. As this compound is an orally active, potent, and selective pan-AKT serine/threonine kinase inhibitor, it should be handled with care, assuming it is a potent compound with potential biological activity.

Personal Protective Equipment (PPE) Summary

Appropriate PPE is the first line of defense against exposure to potent pharmaceutical compounds. The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on general best practices for handling potent compounds and information from similar kinase inhibitors.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended. Ensure gloves are powder-free and have been tested for resistance to chemicals.Prevents skin contact and absorption of the compound.
Body Protection Lab CoatA disposable, solid-front lab coat with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Apron/SleevesFor tasks with a high risk of splashing, a disposable, chemical-resistant apron and sleeves should be worn over the lab coat.Provides an additional layer of protection against spills and splashes.
Eye Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes, aerosols, and solid particles.
Face ShieldA full-face shield worn over safety glasses or goggles during procedures that may generate significant splashes or aerosols.Provides broader protection for the entire face.
Respiratory Protection RespiratorA NIOSH-approved N95 or higher respirator is recommended, especially when handling the powdered form or when aerosols may be generated.Prevents inhalation of the compound. A fit test is required before use.
Foot Protection Shoe CoversDisposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the designated handling area.

Operational Plan for Safe Handling

A clear and followed operational plan is crucial for minimizing risks. This step-by-step guidance covers the handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Area: All work with this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood, a Class II biological safety cabinet, or a glove box.

  • Ventilation: Ensure adequate ventilation to minimize the concentration of airborne particles.

  • Restricted Access: Limit access to the handling area to authorized personnel only.

  • Emergency Equipment: An eyewash station and safety shower should be readily accessible. A spill kit appropriate for potent compounds should also be available.

Handling Procedures
  • Weighing: Weighing of powdered this compound should be performed in a ventilated balance enclosure or a fume hood to prevent inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Disposal Plan
  • Waste Segregation: All disposable PPE (gloves, lab coats, shoe covers), contaminated labware (e.g., pipette tips, tubes), and excess this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Decontamination: Non-disposable equipment that comes into contact with this compound should be decontaminated using a validated procedure.

  • Waste Disposal: Hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Safe Handling Workflow

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate & Restrict Handling Area check_eng Verify Engineering Controls (Fume Hood, BSC) prep_area->check_eng gather_ppe Assemble Required PPE check_eng->gather_ppe don_ppe Don Full PPE gather_ppe->don_ppe weigh_powder Weigh Powder in Containment don_ppe->weigh_powder prep_solution Prepare Solution weigh_powder->prep_solution conduct_exp Conduct Experiment prep_solution->conduct_exp decontaminate Decontaminate Work Surfaces & Equipment conduct_exp->decontaminate dispose_waste Segregate & Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Workflow for Safe Handling of this compound

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling the potent investigational compound this compound, fostering a culture of safety and responsibility in the laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.